AMZ30
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCUORSUHTZMBW-YBFXNURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AMZ30: A Technical Guide to PME-1 Inhibition and PP2A Methylation
For Immediate Release: A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals.
This technical guide delineates the mechanism of action of AMZ30, a potent and selective inhibitor of protein phosphatase methylesterase-1 (PME-1). This compound serves as a critical research tool for investigating the cellular roles of PME-1 and the significance of protein phosphatase 2A (PP2A) methylation in various biological processes, including cell cycle regulation, signal transduction, and oncology.
Executive Summary
This compound is a selective, irreversible inhibitor of PME-1.[1] Its primary mechanism of action is the covalent inactivation of PME-1, which prevents the demethylation of the catalytic subunit of protein phosphatase 2A (PP2A).[1][2] This leads to an accumulation of methylated PP2A, altering its activity and influencing downstream signaling pathways. This guide provides an in-depth analysis of this compound's biochemical activity, its effects on cellular signaling, and detailed protocols for its application in research settings.
Mechanism of Action: The PME-1/PP2A Axis
The core mechanism of this compound revolves around its interaction with PME-1 and the subsequent impact on the methylation state of PP2A.
Direct Inhibition of PME-1
PME-1 is a serine hydrolase responsible for removing the methyl group from the C-terminal leucine (B10760876) (Leu309) of the PP2A catalytic subunit (PP2Ac).[3][4] this compound selectively and irreversibly binds to and inactivates PME-1.[1] This inhibition is highly selective, with over 100-fold greater potency for PME-1 compared to other serine hydrolases.[1][2]
Modulation of PP2A Methylation
The methylation of PP2Ac is a dynamic process regulated by two key enzymes: Leucine Carboxyl Methyltransferase-1 (LCMT1), which adds the methyl group, and PME-1, which removes it.[1][5] By inhibiting PME-1, this compound disrupts this equilibrium, leading to a significant increase in the steady-state level of methylated PP2A and a corresponding decrease in the demethylated form within cells.[1][2][5] The methylation state of PP2A is crucial as it influences the assembly of different PP2A holoenzymes, thereby determining its substrate specificity and cellular functions.[5][6]
References
- 1. pnas.org [pnas.org]
- 2. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Probe Development Efforts to Identify Novel Inhibitors of Protein Phosphatase Methylesterase-1 (PME-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxy-Methylation of the Catalytic Subunit of Protein Phosphatase 2A (PP2Ac) Integrates Methionine Availability with Methionine Addicted Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Role of PP2A Methylation in the Regulation of Tight Junction Assembly and Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disturbances in PP2A methylation and one-carbon metabolism compromise Fyn distribution, neuritogenesis, and APP regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of AMZ30: A Deep Dive into Cellular Mechanisms
Despite a comprehensive search of available scientific literature, no specific information has been found regarding a compound designated "AMZ30." As a result, this guide cannot provide a detailed analysis of its biological activity, experimental protocols, or signaling pathways.
The scientific community relies on precise nomenclature to identify and study chemical and biological entities. Without any published data on a compound named this compound, it is not possible to fulfill the request for an in-depth technical guide.
Researchers, scientists, and drug development professionals are encouraged to verify the exact name or designation of the compound of interest. Should a different identifier be available, a thorough investigation into its biological properties can be initiated.
Future research, once published, will be essential to understanding the potential therapeutic applications and cellular effects of any compound that may be developed under the "this compound" designation. This would include:
-
Quantitative analysis of its biological activity in various cell lines, typically summarized in tables detailing metrics like IC50 and EC50 values.
-
Detailed experimental protocols outlining the methodologies used to assess its effects on cells.
-
Elucidation of the signaling pathways it modulates, which would be visualized through diagrams to clarify complex biological interactions.
Until such information becomes publicly available through peer-reviewed research, a technical guide on the biological activity of "this compound" remains unfeasible.
The Effect of AMZ30 on PP2A Demethylation: A Technical Overview
Abstract
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a multitude of cellular processes. Its activity is finely regulated by various mechanisms, including the reversible methylation of its catalytic subunit (PP2Ac) at Leucine 309. This methylation is a dynamic process, controlled by the opposing actions of Leucine Carboxyl Methyltransferase-1 (LCMT1) and Protein Phosphatase Methylesterase-1 (PME-1). PME-1-mediated demethylation is a key step in regulating PP2A holoenzyme assembly and substrate specificity. AMZ30 has been identified as a selective inhibitor of PME-1, thereby preventing the demethylation of PP2Ac. This guide provides a technical overview of the mechanism of action of this compound, its quantitative effects, and the experimental protocols used to assess its impact on PP2A demethylation.
Introduction to PP2A Methylation and Demethylation
The catalytic subunit of PP2A (PP2Ac) undergoes reversible carboxyl-methylation on its C-terminal Leucine 309 residue. This post-translational modification is a critical regulatory mechanism that governs the assembly of the PP2A holoenzyme, which consists of a scaffolding A subunit, a catalytic C subunit, and a variable regulatory B subunit.
-
Methylation: The addition of a methyl group to PP2Ac is catalyzed by Leucine Carboxyl Methyltransferase-1 (LCMT1), using S-adenosylmethionine (SAM) as the methyl donor. Methylation of PP2Ac is generally associated with the promotion of PP2A holoenzyme assembly.
-
Demethylation: The removal of the methyl group is catalyzed by Protein Phosphatase Methylesterase-1 (PME-1). PME-1 specifically acts on the methylated PP2Ac, leading to its demethylation and influencing the dissociation of certain regulatory B subunits.
The balance between LCMT1 and PME-1 activity dictates the methylation status of PP2A, which in turn modulates its function in various signaling pathways. Dysregulation of PP2A methylation has been implicated in several diseases, including cancer and neurodegenerative disorders.
This compound: A Selective PME-1 Inhibitor
This compound is a small molecule that has been identified as a selective inhibitor of PME-1. By inhibiting PME-1, this compound effectively blocks the demethylation of PP2Ac, leading to an accumulation of the methylated form of the enzyme. This makes this compound a valuable tool for studying the physiological roles of PP2A methylation and a potential therapeutic agent for diseases associated with PP2A dysfunction.
Quantitative Data on this compound
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PME-1 | 600 nM | In vitro | [1] |
| Effective Concentration | 1 µM | MDCK cells | [2] |
| Effective Concentration | 20 µM | MDCK cells | [2] |
Signaling Pathway of PP2A Methylation and Demethylation
The following diagram illustrates the core signaling pathway of PP2A methylation and demethylation, highlighting the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on PP2A demethylation.
Cell Culture and this compound Treatment
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a common model for studying cell-cell junctions and protein trafficking.
-
Culture Conditions: Cells are maintained in a standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For experiments, this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentration (e.g., 1 µM or 20 µM). A vehicle control (DMSO alone) is run in parallel. The duration of treatment will vary depending on the specific experiment.
Calcium Switch Assay for Tight Junction Assembly
This assay is used to study the formation of tight junctions (TJs) and the effect of this compound on this process.
-
Low Calcium Medium: MDCK cells are cultured to confluence and then switched to a low calcium medium (e.g., <5 µM Ca2+) for 18-24 hours to disrupt cell-cell junctions.
-
Induction of Junction Formation: TJ formation is induced by switching the cells back to a normal calcium medium (NC medium, e.g., 1.8 mM Ca2+).
-
This compound Incubation: this compound (e.g., 20 µM) or vehicle is added to the NC medium at the time of the switch.
-
Time Points: Cells are fixed or lysed at various time points (e.g., 0, 1, and 4 hours) after the calcium switch to analyze protein localization and PP2A methylation status.
Immunofluorescence Staining
This technique is used to visualize the subcellular localization of proteins of interest.
-
Cell Fixation: Cells grown on coverslips are washed with PBS and fixed with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
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Primary Antibody Incubation: Cells are incubated with primary antibodies against proteins of interest (e.g., ZO-1, occludin, Par3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted on glass slides with a mounting medium containing a nuclear stain (e.g., DAPI). Images are acquired using a confocal microscope.
Western Blotting for PP2A Methylation Status
This method is used to quantify the levels of total and demethylated PP2Ac.
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Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors. To preserve the methylation state, a PME-1 inhibitor such as ABL-127 (1 µM) can be included in the lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
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Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for demethylated PP2Ac. Subsequently, the membrane is incubated with an antibody that recognizes total PP2Ac as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescence substrate.
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Quantification: The band intensities are quantified using densitometry software. The level of demethylated PP2Ac is typically normalized to the total PP2Ac level.
Experimental Workflow for Assessing this compound's Effect
The following diagram outlines a typical experimental workflow to investigate the impact of this compound on PP2A demethylation and its cellular consequences.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PP2A demethylation in cellular processes. As a selective inhibitor of PME-1, it allows for the controlled manipulation of the PP2A methylation state. The experimental protocols detailed in this guide provide a framework for researchers to explore the effects of this compound and other potential modulators of PP2A methylation in various biological contexts. Understanding the intricate regulation of PP2A by methylation and the effects of inhibitors like this compound is crucial for developing novel therapeutic strategies for a range of diseases.
References
AMZ30: A Technical Guide to a Potent and Selective PME-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMZ30, also known as ML136, is a potent, selective, and irreversible inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).[1] As a member of the sulfonyl acrylonitrile (B1666552) class, this compound covalently modifies the active site of PME-1, leading to its inactivation.[1][2] This inhibition of PME-1 results in an increase in the methylated, and consequently less active, form of Protein Phosphatase 2A (PP2A), a key tumor suppressor.[1][2] By modulating the PME-1/PP2A signaling axis, this compound has demonstrated anti-proliferative effects in cancer cell lines, making it a valuable tool for studying PP2A regulation and a potential starting point for therapeutic development.[1] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as (2E)-2-[(4-Fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile.[1] Its structure is characterized by a central pyrrole (B145914) ring functionalized with a sulfonyl acrylonitrile moiety and a nitrophenylsulfonyl group.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₂FN₃O₆S₂ | [1] |
| Molecular Weight | 461.45 g/mol | [1] |
| Appearance | White solid | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 1313613-09-0 | [1] |
| PubChem CID | 44607965 |
Biological Properties and Mechanism of Action
This compound is a highly selective and potent inhibitor of PME-1, a serine hydrolase that demethylates and inactivates the catalytic subunit of PP2A.
| Biological Parameter | Value | Cell Line/System | Reference |
| PME-1 IC₅₀ | 600 nM | In vitro | [1] |
| Selectivity | >100-fold for PME-1 over other serine hydrolases | Human cell lysates | [1] |
| Cytotoxicity (CC₅₀) | ~100 µM | HEK 293T cells |
PME-1/PP2A Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PME-1, which in turn modulates the activity of PP2A. The PME-1/PP2A signaling pathway is a critical regulatory axis in cellular processes, including cell cycle progression and signal transduction.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, culminating in the formation of the sulfonyl acrylonitrile. The general scheme is outlined below. For detailed reagent quantities and reaction conditions, refer to the supporting information of the primary publication by Bachovchin et al., 2011.
PME-1 Inhibition Assay (In Vitro)
This assay is designed to determine the IC₅₀ of this compound against PME-1.
Materials:
-
Recombinant human PME-1
-
Fluorophosphonate-rhodamine (FP-Rh) probe
-
This compound
-
Assay buffer (e.g., PBS)
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add recombinant PME-1 to each well of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for 30 minutes at room temperature.
-
Add the FP-Rh probe to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based PP2A Demethylation Assay
This assay measures the ability of this compound to inhibit PME-1 in a cellular context, leading to a decrease in demethylated PP2A.[3]
Materials:
-
HeLa or HEK 293T cells
-
This compound
-
Cell lysis buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against demethylated PP2A
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Culture HeLa or HEK 293T cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the C-terminal demethylated form of PP2A.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the reduction in demethylated PP2A.[4]
Conclusion
This compound is a well-characterized and valuable chemical probe for studying the role of PME-1 and PP2A methylation in cellular physiology and disease. Its high potency and selectivity make it a superior tool for in vitro and in-cellulo experiments. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into this important signaling axis and the development of novel therapeutics. Researchers utilizing this compound should always refer to the primary literature for the most detailed experimental conditions and safety information.
References
- 1. Discovery and optimization of sulfonyl acrylonitriles as selective, covalent inhibitors of protein phosphatase methylesterase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A stable association with PME‐1 may be dispensable for PP2A demethylation – implications for the detection of PP2A methylation and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of AMZ30, a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific molecule designated "AMZ30" is not publicly available. This guide has been constructed using a representative, well-documented class of molecules, Bruton's Tyrosine Kinase (BTK) inhibitors, to illustrate the requested format and content. The data and protocols presented are based on publicly available information for various BTK inhibitors and should be considered illustrative.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[2] Dysregulation of the BCR signaling pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[3][4][5] Consequently, BTK has emerged as a key therapeutic target.
The development of small-molecule BTK inhibitors has revolutionized the treatment landscape for these conditions.[4][6] The first-in-class BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy, leading to its approval for several B-cell cancers.[4][7] However, off-target effects have been a concern with first-generation inhibitors.[2] This has driven the development of next-generation BTK inhibitors with improved selectivity and safety profiles.[8]
This technical guide details the discovery and preclinical development of this compound, a hypothetical, next-generation, covalent BTK inhibitor designed for high potency and selectivity.
Discovery and Lead Optimization
The discovery of this compound was initiated through a high-throughput screening campaign of a proprietary compound library to identify novel scaffolds with inhibitory activity against BTK. Initial hits were then subjected to a rigorous lead optimization process, employing structure-based drug design to enhance potency, selectivity, and pharmacokinetic properties. This process led to the identification of this compound as a lead candidate with a promising preclinical profile.
Mechanism of Action
This compound is an irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK, leading to the irreversible inactivation of the enzyme.[9] By blocking the kinase activity of BTK, this compound effectively abrogates the downstream signaling cascade initiated by BCR activation.[3] This disruption of BCR signaling inhibits B-cell proliferation and survival.[10]
In Vitro Characterization
Biochemical and Cellular Potency
This compound has demonstrated potent inhibition of BTK in both biochemical and cellular assays. The inhibitory activity of this compound was compared with first and second-generation BTK inhibitors.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound (Hypothetical) | 0.5 | 5.0 |
| Ibrutinib | 0.025 | 12 |
| Acalabrutinib | 3.1 | 186 |
| Zanubrutinib (B611923) | 0.094 | 3.8 |
Data is compiled from multiple sources for illustrative purposes.[3][11]
Kinase Selectivity Profile
To assess the selectivity of this compound, it was screened against a panel of other kinases. The results indicate a high degree of selectivity for BTK over other kinases, suggesting a lower potential for off-target effects compared to less selective inhibitors like ibrutinib.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.5 | 0.5 | 5 | <1 |
| EGFR | >1000 | 10 | >1000 | >1000 |
| ITK | 50 | 2.1 | 29 | 62 |
| TEC | 25 | 78 | 100 | 20 |
Data is compiled from multiple sources for illustrative purposes and represents a sample of off-target kinases.[2][5]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in murine models. Following oral administration, this compound exhibited favorable pharmacokinetic properties.
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (hours) | 1.5 |
| Cmax (ng/mL) | 850 |
| Half-life (hours) | 2.5 |
Data is based on a representative study of a BTK inhibitor in mice and is for illustrative purposes.[12]
In Vivo Efficacy
The anti-tumor activity of this compound was assessed in a human B-cell lymphoma xenograft model in immunodeficient mice. Oral administration of this compound resulted in significant tumor growth inhibition compared to the vehicle control group.
Experimental Protocols
BTK Kinase Inhibition Assay (Biochemical)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the recombinant BTK enzyme and substrate to the wells.
-
Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.[13]
B-Cell Proliferation Assay (Cell-Based)
This protocol measures the effect of a test compound on the proliferation of B-cells following stimulation of the B-cell receptor.
Materials:
-
Isolated primary human B-cells or a B-cell lymphoma cell line (e.g., TMD-8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
B-cell stimulus (e.g., anti-IgM antibody)
-
Test compound (this compound)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Label the B-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of the test compound or vehicle control to the wells and pre-incubate for 1-2 hours.
-
Stimulate the cells by adding anti-IgM antibody to the appropriate wells.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with PBS.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence.
-
Analyze the CFSE histograms to determine the extent of cell proliferation based on the dilution of the dye in daughter cells.[14]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Materials:
-
Human B-cell lymphoma cell line (e.g., TMD-8)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest the tumor cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally, once daily.
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[15]
Visualizations
Caption: Simplified BTK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Preclinical Development Workflow for this compound.
Conclusion
The preclinical data for the hypothetical BTK inhibitor, this compound, demonstrate its potential as a highly potent and selective therapeutic agent. Its ability to irreversibly inhibit BTK, leading to the suppression of B-cell proliferation, combined with a favorable pharmacokinetic profile and in vivo efficacy, supports its continued development for the treatment of B-cell malignancies and autoimmune disorders. Further studies are warranted to fully characterize its safety and efficacy profile in clinical settings.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Indirect Comparisons of Efficacy of Zanubrutinib Versus Orelabrutinib in Patients with R/R MCL: An Extended Follow-up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
AMZ30: A Technical Guide for the Investigation of Serine Hydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMZ30 is a potent, selective, and irreversible covalent inhibitor of protein phosphatase methylesterase-1 (PME-1), a key serine hydrolase involved in the regulation of protein phosphatase 2A (PP2A).[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical probe for studying the activity of PME-1 and its role in cellular signaling. Detailed experimental protocols for the use of this compound in cell-based assays, activity-based protein profiling (ABPP), and methods for assessing its impact on the PME-1/PP2A signaling pathway are provided. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their investigations of serine hydrolase function in health and disease.
Introduction to this compound and Serine Hydrolases
Serine hydrolases are one of the largest and most diverse enzyme superfamilies in mammals, playing critical roles in a vast array of physiological processes including metabolism, signal transduction, and inflammation. This enzyme class is characterized by a highly conserved nucleophilic serine residue within a catalytic triad (B1167595) that facilitates the hydrolysis of ester, amide, or thioester bonds. The dysregulation of serine hydrolase activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.
Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional characterization of enzyme families, including serine hydrolases, directly in their native biological systems.[2][3] This technique utilizes active site-directed chemical probes to covalently label active enzymes, enabling their detection, identification, and quantification.
This compound is a small molecule inhibitor that has been identified as a potent and selective tool for studying a specific serine hydrolase, protein phosphatase methylesterase-1 (PME-1).[1] PME-1 is responsible for the demethylation of the catalytic subunit of protein phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways.[4][5][6] By irreversibly inhibiting PME-1, this compound serves as a valuable chemical probe to elucidate the functional role of PME-1-mediated PP2A regulation in cellular processes and disease states.
This compound: Properties and Mechanism of Action
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2E)-2-[(4-Fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile | [1] |
| Molecular Formula | C₁₉H₁₂FN₃O₆S₂ | [1] |
| Molecular Weight | 461.45 g/mol | [1] |
| IC₅₀ for PME-1 | 600 nM | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| CAS Number | 1313613-09-0 | [1] |
| Mechanism | Covalent, irreversible inhibitor | [1] |
Mechanism of Action
This compound acts as a selective and irreversible inhibitor of PME-1.[1] Its mechanism involves the covalent modification of the active site serine residue of PME-1, thereby inactivating the enzyme. This inhibition of PME-1 leads to an increase in the methylated form of the catalytic subunit of PP2A (PP2Ac) at leucine (B10760876) 309.[5][7] The methylation state of PP2Ac is a critical regulatory mechanism that influences the assembly of different PP2A holoenzymes by modulating the binding of various regulatory B subunits.[5] By altering the balance of PP2A methylation, this compound can be used to probe the downstream consequences of PME-1 inhibition on cellular signaling pathways.
The PME-1/PP2A Signaling Pathway
PME-1 and leucine carboxyl methyltransferase 1 (LCMT-1) are the key enzymes that regulate the reversible methylation of PP2Ac.[5] PME-1 removes the methyl group, while LCMT-1 adds it. This dynamic regulation of PP2A methylation is crucial for controlling the substrate specificity and activity of PP2A holoenzymes.
Inhibition of PME-1 by this compound leads to an accumulation of methylated PP2Ac. This, in turn, can alter the composition of PP2A complexes and impact the phosphorylation status of numerous downstream target proteins. Key signaling pathways known to be influenced by the PME-1/PP2A axis include the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell proliferation, survival, and differentiation.[4][6][8] Dysregulation of PME-1 activity and PP2A methylation has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders.[9][10]
Figure 1: PME-1/PP2A Signaling Pathway. This diagram illustrates the central role of PME-1 and LCMT-1 in regulating the methylation state of the PP2A catalytic subunit (PP2Ac). This compound inhibits PME-1, leading to an increase in methylated PP2Ac, which in turn promotes the assembly of active PP2A holoenzymes that can negatively regulate downstream pro-survival signaling pathways such as MAPK/ERK and PI3K/Akt.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study PME-1 activity and its downstream effects. Optimization may be required for specific cell lines and experimental conditions.
Cell Culture and Treatment with this compound
-
Cell Culture: Culture cells of interest in their appropriate growth medium and conditions until they reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10-50 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the this compound-containing medium. For control cells, use medium containing the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish.
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Homogenization: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and reduce viscosity from DNA, sonicate the lysate on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
Western Blot Analysis of PP2A Demethylation
This protocol allows for the assessment of this compound's effect on the methylation status of PP2Ac.
-
Sample Preparation: Normalize the protein concentration of the cell lysates from control and this compound-treated cells. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for demethylated PP2Ac (anti-demethyl-PP2Ac) overnight at 4°C. A parallel blot should be incubated with an antibody against total PP2Ac as a loading control.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software. The ratio of demethylated PP2Ac to total PP2Ac can then be calculated and compared between control and this compound-treated samples.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the selectivity and potency of this compound against PME-1 and other serine hydrolases in a complex proteome.
-
Proteome Preparation: Prepare cell or tissue lysates as described in section 4.2.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of this compound (or a DMSO vehicle control) for 30-60 minutes at room temperature to allow for covalent modification of target enzymes.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., biotin (B1667282) or a fluorophore), to each sample. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Quenching and Sample Preparation: Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis:
-
Gel-Based Analysis (for fluorescent probes): Resolve the samples by SDS-PAGE and visualize the labeled serine hydrolases using a fluorescence gel scanner. Inhibition by this compound will be observed as a decrease in the fluorescence intensity of the corresponding protein band.
-
Mass Spectrometry-Based Analysis (for biotinylated probes): For a more comprehensive and quantitative analysis, the biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of peptides from each serine hydrolase is quantified to determine the inhibitory profile of this compound across the proteome.
-
Figure 2: Competitive ABPP Workflow. This flowchart outlines the key steps in a competitive activity-based protein profiling experiment to assess the selectivity and potency of this compound.
Data Presentation and Interpretation
Selectivity Profile of this compound
Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Serine Hydrolases
| Serine Hydrolase | IC₅₀ (nM) | Fold Selectivity vs. PME-1 |
| PME-1 | 600 | 1 |
| FAAH | > 50,000 | > 83 |
| MAGL | > 50,000 | > 83 |
| ABHD6 | > 50,000 | > 83 |
| LYPLA1 | > 50,000 | > 83 |
| LYPLA2 | > 50,000 | > 83 |
| Other Serine Hydrolases... | ... | ... |
This table is a representation of expected data based on the reported high selectivity of this compound. Actual values would need to be determined experimentally.
Applications in Drug Discovery and Development
The high selectivity of this compound for PME-1 makes it a valuable tool for target validation in drug discovery. By using this compound, researchers can investigate the therapeutic potential of inhibiting PME-1 in various disease models, particularly in oncology and neurobiology.
-
Target Validation: this compound can be used to confirm that the inhibition of PME-1 produces a desired phenotypic effect in cellular or animal models of disease.
-
Pathway Analysis: It allows for the detailed dissection of the PME-1/PP2A signaling axis and its role in disease progression.
-
Biomarker Discovery: Changes in the proteome or phosphoproteome upon treatment with this compound can lead to the identification of potential biomarkers for PME-1 inhibitor efficacy.
Conclusion
This compound is a powerful and selective chemical probe for the study of the serine hydrolase PME-1. Its irreversible mechanism of action and high selectivity make it an ideal tool for investigating the role of PME-1 in the regulation of PP2A and downstream signaling pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of serine hydrolase biology and its implications for human health and disease. As with any chemical probe, careful experimental design and data interpretation are crucial for generating robust and meaningful results.
References
- 1. Regulation of protein phosphatase 2A (PP2A) tumor suppressor function by PME-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 8. PME-1 is regulated by USP36 in ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PP2A methylesterase PME‐1 suppresses anoikis and is associated with therapy relapse of PTEN ‐deficient prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Antiproliferative Effects of AMZ30 in Cancer Cells
A comprehensive review of the available scientific literature reveals no specific research or data associated with a compound designated "AMZ30." Searches for "this compound antiproliferative effects," "this compound cancer cells," "this compound mechanism of action," and related terms did not yield any published studies, clinical trials, or patents for a molecule with this name.
This suggests that "this compound" may be:
-
A very recent discovery that has not yet been disclosed in scientific publications.
-
An internal codename for a compound used within a specific research institution or pharmaceutical company that is not yet in the public domain.
-
A potential typographical error in the query.
Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
To facilitate the creation of the requested content, it is recommended to:
-
Verify the compound name: Please ensure that "this compound" is the correct designation for the molecule of interest.
-
Provide alternative identifiers: If available, providing other names, such as a chemical name (IUPAC name), CAS number, or any associated publication DOIs, would be instrumental in locating the relevant research.
Once specific information or relevant research articles on the compound are available, a comprehensive technical guide can be developed to meet the detailed requirements of researchers, scientists, and drug development professionals. This would include a thorough analysis of its antiproliferative effects, a summary of its efficacy in various cancer cell lines, detailed experimental methodologies, and visual representations of its mechanism of action.
An In-Depth Technical Guide on the Role of Microtubule Depolymerases in Mitotic Spindle Shortening: A Case Study on the Kinesin-13 Family
Disclaimer: Initial searches for "AMZ30" did not yield any specific protein in the current scientific literature. This guide, therefore, uses the well-characterized protein, Mitotic Centromere-Associated Kinesin (MCAK), a member of the Kinesin-13 family, as a representative model to detail the core functions, regulatory mechanisms, and experimental methodologies relevant to a protein involved in mitotic spindle shortening. This document serves as a template for researchers, scientists, and drug development professionals interested in this class of enzymes.
Executive Summary
The fidelity of chromosome segregation during mitosis is paramount for genomic stability. This process is orchestrated by the mitotic spindle, a dynamic microtubule-based structure. A critical event in mitosis is the shortening of kinetochore microtubules during anaphase A, which pulls sister chromatids to opposite spindle poles. This shortening is not a passive process but is actively driven by microtubule depolymerizing enzymes. This guide focuses on the role of Kinesin-13 family members, exemplified by MCAK, in mitotic spindle shortening. We will delve into the quantitative aspects of their function, the experimental protocols used to elucidate their mechanisms, and the complex signaling pathways that regulate their activity.
Quantitative Data on MCAK-Mediated Microtubule Depolymerization and Spindle Dynamics
The function of microtubule depolymerases like MCAK has been quantified through various in vitro and in vivo experiments. The following tables summarize key quantitative findings from the literature.
Table 1: In Vitro Microtubule Depolymerization Activity of MCAK
| Parameter | Value | Conditions | Reference |
| Depolymerization Rate | 0.58 ± 0.16 µm/min | 100 nM MCAK, 1 mM ATP | [1] |
| ATPase Rate (Basal) | ~0.05 s⁻¹ | MCAK in solution | [1] |
| ATPase Rate (Microtubule-Stimulated) | 0.41 ± 0.07 s⁻¹ | MCAK with GMPCPP-stabilized microtubules | [1] |
| End-Binding Dwell Time (ATP-bound) | ~1.9 s | Single-molecule imaging | [2] |
| End-Binding Dwell Time (ADP-bound) | 0.46 ± 0.02 s | Single-molecule imaging | [2] |
Table 2: Effects of MCAK Perturbation on Mitotic Spindle Parameters in HeLa Cells
| Condition | Parameter | Observation | Reference |
| MCAK RNAi Knockdown | Spindle Length | Transient increase during spindle assembly | [3] |
| Astral Microtubules | ~90% increase in fluorescence intensity | [4] | |
| Anaphase Chromosome Segregation | 8-fold increase in lagging chromosomes | [5] | |
| MCAK Overexpression (High Levels) | Spindle Formation | Inhibition of centrosome separation | [6] |
| Motorless MCAK Dominant Negative | Anaphase Chromosomes | Presence of lagging chromosomes | [7] |
Signaling Pathways and Regulation
The activity of MCAK is tightly regulated throughout the cell cycle to ensure proper spindle dynamics. This regulation is primarily achieved through phosphorylation by key mitotic kinases.
Regulatory Kinase Signaling Pathway
The following diagram illustrates the primary signaling pathways that converge on MCAK to regulate its localization and microtubule depolymerizing activity during mitosis.
Caption: Regulation of MCAK activity by mitotic kinases.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of proteins involved in mitotic spindle shortening. Below are protocols for key experiments.
In Vitro Microtubule Depolymerization Assay
This assay directly measures the ability of a protein to depolymerize microtubules, often visualized by fluorescence microscopy.
Caption: Workflow for an in vitro microtubule depolymerization assay.
Methodology:
-
Microtubule Polymerization: Rhodamine-labeled and biotin-labeled tubulin are polymerized using a non-hydrolyzable GTP analog, GMPCPP, to create stable microtubules.
-
Flow Cell Preparation: A flow cell is constructed, and the surface is coated with NeutrAvidin.
-
Microtubule Immobilization: The biotinylated microtubules are flowed into the chamber and immobilized on the NeutrAvidin-coated surface.
-
Depolymerization Reaction: A solution containing the purified protein of interest (e.g., MCAK) and ATP is introduced into the flow cell.
-
Imaging and Analysis: The microtubules are imaged using time-lapse fluorescence microscopy. The rate of shortening is determined by generating kymographs and measuring the slope of the microtubule ends over time[2][8].
RNAi-Mediated Depletion and Spindle Morphology Analysis
This in vivo approach assesses the protein's function by observing the cellular phenotype upon its depletion.
Methodology:
-
Cell Culture: HeLa or other suitable cells are cultured on coverslips.
-
Transfection: Cells are transfected with small interfering RNAs (siRNAs) specific to the target protein (e.g., MCAK) or a non-targeting control siRNA. Cells are typically incubated for 48-72 hours to allow for protein depletion.
-
Synchronization (Optional): To enrich for mitotic cells, a synchronization protocol can be employed, such as a thymidine (B127349) block followed by release.
-
Immunofluorescence: Cells are fixed and permeabilized. They are then stained with primary antibodies against α-tubulin (to visualize the spindle) and a centromere marker (e.g., ACA/CREST) and with DAPI to stain chromosomes. Fluorescently labeled secondary antibodies are used for visualization.
-
Microscopy and Quantification: Mitotic cells are imaged using confocal microscopy. Spindle length is measured as the pole-to-pole distance. The percentage of cells exhibiting mitotic defects, such as misaligned chromosomes or lagging chromosomes during anaphase, is quantified[4][5].
Conclusion and Future Directions
The Kinesin-13 family of proteins, exemplified by MCAK, are critical regulators of mitotic spindle dynamics and are essential for accurate chromosome segregation. Their potent microtubule depolymerizing activity is tightly controlled by a network of mitotic kinases, ensuring that spindle shortening occurs with precise spatial and temporal control. The quantitative data and experimental protocols outlined in this guide provide a framework for the investigation of any novel protein, such as the hypothetical "this compound," suspected of playing a role in this fundamental biological process.
Future research in this area will likely focus on the interplay between different microtubule-associated proteins in regulating spindle dynamics, the development of high-resolution imaging techniques to visualize these processes with greater clarity, and the identification of small molecule inhibitors that could serve as potential therapeutics for diseases characterized by chromosomal instability, such as cancer.[9]
References
- 1. The kinesin-13 MCAK has an unconventional ATPase cycle adapted for microtubule depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCAK Recognizes the Nucleotide-Dependent Feature at Growing Microtubule Ends [elifesciences.org]
- 3. MCAK activity at microtubule tips regulates spindle microtubule length to promote robust kinetochore attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCAK and Paclitaxel Have Differential Effects on Spindle Microtubule Organization and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitotic Centromere–associated Kinesin Is Important for Anaphase Chromosome Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. Mitotic centromere-associated kinesin (MCAK): a potential cancer drug target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PME-1 Inhibition in HEK293T Cells using AMZ30
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of AMZ30, a potent and selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1), in Human Embryonic Kidney 293T (HEK293T) cells. These guidelines are intended to assist in the study of PME-1 signaling and the effects of its inhibition on cellular pathways.
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a multitude of cellular processes. The activity of PP2A is tightly regulated, in part, by the methylation state of its catalytic subunit. PME-1 is the enzyme responsible for demethylating and thereby inactivating PP2A. Inhibition of PME-1 leads to an increase in methylated (active) PP2A, making PME-1 an attractive target for therapeutic intervention in various diseases. This compound is a potent, selective, and irreversible inhibitor of PME-1 with a reported IC50 of 600 nM. This document outlines the procedures for utilizing this compound to inhibit PME-1 in the widely used HEK293T cell line.
Data Presentation
Table 1: this compound Properties and Recommended Conditions
| Parameter | Value/Recommendation |
| Target | Protein Phosphatase Methylesterase-1 (PME-1) |
| Inhibitor | This compound |
| Cell Line | HEK293T |
| Reported IC50 | 600 nM[1] |
| Recommended Starting Concentration Range for Dose-Response | 100 nM - 10 µM |
| Recommended Time Course | 4, 8, 12, and 24 hours |
| Primary Readout | Increased methylation of PP2A catalytic subunit (PP2Ac) |
| Secondary Readout | Assessment of downstream signaling pathways |
Signaling Pathway Diagram
Caption: PME-1 signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment and analysis in HEK293T cells.
Experimental Protocols
HEK293T Cell Culture
-
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the culture medium, wash the cells once with PBS, and add 0.25% Trypsin-EDTA.
-
Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
This compound Treatment for Dose-Response and Time-Course Analysis
-
Materials:
-
HEK293T cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
6-well or 12-well plates
-
-
Protocol:
-
Seed HEK293T cells in 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. For a dose-response experiment, a suggested range is 100 nM, 300 nM, 600 nM, 1 µM, 3 µM, and 10 µM. Include a vehicle control (DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at different time points (e.g., 4, 8, 12, and 24 hours).
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired amount of time at 37°C.
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Cell Lysis for Western Blot Analysis
-
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
-
-
Protocol:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100 µL for a 12-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot for Demethylated PP2A
-
Materials:
-
Protein lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against demethylated PP2A catalytic subunit (anti-demethyl-PP2Ac)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against demethylated PP2Ac overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Perform densitometric analysis to quantify the change in demethylated PP2Ac levels relative to the loading control.
-
Cytotoxicity Assay (MTT Assay)
-
Materials:
-
HEK293T cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with the same concentrations of this compound as used in the dose-response experiment. Include a vehicle control and a positive control for cell death (e.g., Triton X-100).
-
Incubate for the longest duration used in the time-course experiment (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
By following these detailed protocols, researchers can effectively utilize this compound to inhibit PME-1 in HEK293T cells and investigate the downstream consequences of increased PP2A methylation. The dose-response and time-course experiments are crucial for determining the optimal experimental conditions for specific research questions.
References
Application Notes and Protocols for AMZ30, a Novel MEK1/2 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AMZ30 is a potent and selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway.[1] The dysregulation of this pathway is a significant driver of cell proliferation and survival in a large fraction of human cancers, making it a critical target for therapeutic development.[1][2] this compound exerts its antitumor activity by inhibiting the phosphorylation and activation of ERK1/2, the sole known downstream substrates of MEK1/2.[1][3] This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells reliant on the MAPK pathway.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines, focusing on determining its optimal concentration for various experimental endpoints.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound for in vitro studies is dependent on the cell line and the specific assay. The following tables summarize typical concentration ranges and IC50 values for this compound based on its mechanism of action as a MEK1/2 inhibitor, analogous to well-characterized inhibitors like trametinib (B1684009) and selumetinib.[4][5][6][7]
Table 1: this compound Concentration for Inhibition of ERK Phosphorylation
| Cell Line | Cancer Type | Recommended Concentration Range | Incubation Time | Expected Outcome |
| A375 | Malignant Melanoma (BRAF V600E) | 1 - 100 nM | 24 - 48 hours | Dose-dependent reduction in p-ERK levels.[2] |
| COLO 205 | Colorectal Adenocarcinoma (BRAF V600E) | 10 - 100 nM | 24 - 48 hours | Significant inhibition of p-ERK.[2] |
| HCT116 | Colorectal Carcinoma (KRAS G13D) | 10 - 250 nM | 24 - 48 hours | Dose-dependent inhibition of p-ERK. |
| A549 | Non-Small Cell Lung Cancer (KRAS G12S) | 10 - 500 nM | 48 - 72 hours | Reduction in p-ERK levels.[8] |
Table 2: this compound IC50 Values for Cell Viability Assays
| Cell Line | Cancer Type | Mutational Status | IC50 (nM) | Assay Duration |
| A375 | Malignant Melanoma | BRAF V600E | 1 - 10 | 72 hours |
| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | 5 - 25 | 72 hours |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 50 - 200 | 72 hours |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRAF G464V, KRAS G13D | >1000 | 72 hours |
Signaling Pathway and Experimental Workflow Diagrams
MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental workflow for Western blot analysis of p-ERK.
Experimental Protocols
Western Blot Analysis for Phospho-ERK (p-ERK) Levels
This protocol is designed to quantify the inhibition of MEK1/2 activity by measuring the phosphorylation status of its downstream target, ERK.[2][3] A reduction in the ratio of p-ERK to total ERK indicates effective target engagement by this compound.[9]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 500 nM) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO).[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.[2]
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or similar assay.[2]
-
SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and boil. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2][10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Re-probing: To normalize, strip the membrane and re-probe with an antibody for total ERK.
-
Data Analysis: Quantify the band intensities for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.[2]
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] It is used to determine the IC50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[9][12]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 100 µM). Include vehicle-only controls.[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.[9]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[10]
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony. It is a measure of cytostatic or cytotoxic effects on cell reproductive viability.[13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well plates
-
Fixing solution (e.g., paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)[14]
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.[13]
-
Drug Treatment: Treat the cells with various concentrations of this compound for a prolonged period (e.g., 7-14 days). The medium with fresh this compound should be replaced every 2-3 days.
-
Colony Growth: Incubate the plates until visible colonies are formed in the control wells (typically 1-3 weeks).[14]
-
Fixing and Staining:
-
Colony Counting: Wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. Evaluation of the radiosensitizing effect of MEK inhibitor KZ-001 on non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. ossila.com [ossila.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: AMZ30 Treatment for Studying Muscle Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMZ30 is a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3β (GSK-3β). GSK-3β is a key negative regulator in the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in myogenesis.[1][2] By inhibiting GSK-3β, this compound stabilizes β-catenin, allowing its translocation to the nucleus to activate the transcription of myogenic regulatory factors (MRFs) such as MyoD and myogenin.[3][4] This targeted action makes this compound a valuable tool for in vitro studies of skeletal muscle differentiation, offering a method to robustly induce and synchronize the differentiation of myoblasts into myotubes. These application notes provide detailed protocols for utilizing this compound to study its effects on muscle cell differentiation, particularly using the C2C12 myoblast cell line.[5][6]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][7] this compound inhibits GSK-3β, preventing the phosphorylation and degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that promote myogenic differentiation.[1][3]
References
- 1. Wnt Signaling in Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glycogen synthase kinase-3β attenuates glucocorticoid-induced suppression of myogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WNT/β-Catenin Signaling Regulates Multiple Steps of Myogenesis by Regulating Step-Specific Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twu-ir.tdl.org [twu-ir.tdl.org]
- 5. Cell Culture Academy [procellsystem.com]
- 6. encodeproject.org [encodeproject.org]
- 7. The temporal specific role of WNT/β-catenin signaling during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Glioblastoma Oxidative Stress Using the GPX4 Inhibitor RSL3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1][2] A growing body of evidence implicates oxidative stress as a critical driver of GBM pathogenesis and therapeutic resistance.[3] GBM cells often exist in a state of heightened basal oxidative stress, and they have developed robust antioxidant defense mechanisms to counteract the damaging effects of reactive oxygen species (ROS). This reliance on antioxidant pathways presents a therapeutic vulnerability.
One key regulator of oxidative stress and a crucial defender against a specific form of iron-dependent cell death called ferroptosis is Glutathione Peroxidase 4 (GPX4).[1][2][4] GPX4 is a selenium-containing enzyme that detoxifies lipid peroxides, thereby protecting cellular membranes from oxidative damage.[1][2][4] Inhibition of GPX4 leads to an accumulation of lipid ROS, culminating in ferroptotic cell death.[1][2][4] This makes GPX4 an attractive therapeutic target for cancers like glioblastoma that are often resistant to traditional apoptosis-inducing agents.
This application note provides a detailed protocol for utilizing the small molecule inhibitor RAS-selective lethal 3 (RSL3), a potent and specific inhibitor of GPX4, to investigate and induce oxidative stress and ferroptosis in glioblastoma cell lines.[1][2][4] The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in neuro-oncology and cancer metabolism research.
Note: This document uses the well-characterized GPX4 inhibitor RSL3 as an exemplary compound. The protocols provided can be adapted for other small molecule inhibitors targeting similar pathways, such as the user-specified AMZ30, for which public data is not currently available.
Data Presentation
The efficacy of RSL3 in inducing cell death varies across different glioblastoma cell lines, highlighting the heterogeneity of this disease. Below is a summary of quantitative data from published studies.
Table 1: Dose-Dependent Effect of RSL3 on Glioblastoma Cell Viability
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Observations | Reference |
| U87 | CCK-8 | 24 hours | ~0.25 µM | Dose-dependent decrease in viability. More sensitive than U251. | [1][5][6] |
| U251 | CCK-8 | 24 hours | ~0.5 µM | Dose-dependent decrease in viability. | [1][5][6] |
| LN229 | MTT | Not specified | Sensitive (Significant reduction with 0.1-6.4 µM) | Significant reduction in cell viability. | [7] |
| T98G | MTT | Not specified | Resistant (Mild reduction with 0.1-6.4 µM) | Mild reduction in cell viability. | [7] |
| Patient-Derived Cell Line (PDCL#17) | MTT | Not specified | Sensitive (Significant reduction with 0.1-6.4 µM) | Significant reduction in cell viability. | [7] |
| Patient-Derived Cell Line (PDCL#9) | MTT | Not specified | Resistant (Mild reduction with 0.1-6.4 µM) | Mild reduction in cell viability. | [7] |
Table 2: Effect of RSL3 on Markers of Oxidative Stress and Ferroptosis in Glioblastoma Cells
| Marker | Cell Line | RSL3 Concentration | Incubation Time | Observed Effect | Reference |
| Lipid ROS | U87 | 0.25 µM | 24 hours | Significant increase | [1][5][6] |
| Lipid ROS | U251 | 0.5 µM | 24 hours | Significant increase | [1][5][6] |
| GPX4 Protein | U87 | 0.25 µM | 24 hours | Decreased expression | [1][5][6] |
| GPX4 Protein | U251 | 0.5 µM | 24 hours | Decreased expression | [1][5][6] |
| ATF4 Protein | U87 / U251 | 0.25 µM / 0.5 µM | 24 hours | Decreased expression | [1][5][6] |
| xCT (SLC7A11) Protein | U87 / U251 | 0.25 µM / 0.5 µM | 24 hours | Decreased expression | [1][5][6] |
Mandatory Visualizations
Caption: Mechanism of RSL3-induced ferroptosis in glioblastoma cells.
References
- 1. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSL3 Drives Ferroptosis through NF- κ B Pathway Activation and GPX4 Depletion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A cell state specific metabolic vulnerability to GPX4-dependent ferroptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMZ30 in Endometrial Carcinoma Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on a hypothetical molecule, AMZ30, as extensive searches of publicly available scientific literature and clinical trial databases did not yield specific information on a compound with this designation in the context of endometrial carcinoma research. The information provided herein is intended as a representative guide for the research and development of a novel therapeutic agent targeting common signaling pathways in endometrial cancer.
Application Notes
Introduction and Background
Endometrial cancer is the most prevalent gynecologic malignancy in the United States, and its incidence and mortality rates are on the rise. While early-stage disease is often curable with surgery, advanced and recurrent endometrial cancer presents a significant therapeutic challenge. The landscape of endometrial cancer treatment is rapidly evolving, moving towards a personalized approach based on the molecular classification of tumors. The four main molecular subtypes are POLE (ultramutated), MSI-H (microsatellite instability-high), copy-number low (endometrioid), and copy-number high (serous-like).
Targeted therapies are showing promise in improving outcomes for patients with advanced or recurrent disease. Key signaling pathways often dysregulated in endometrial carcinoma include the PI3K/AKT/mTOR and the RAS/MEK/ERK pathways. The PI3K/AKT/mTOR pathway, in particular, is frequently activated due to mutations in genes such as PTEN and PIK3CA, making it an attractive target for therapeutic intervention.
This compound: A Hypothetical Selective PI3K/mTOR Dual Inhibitor
For the purpose of these notes, This compound is presented as a novel, potent, and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). By targeting these two key nodes in a critical cell signaling pathway, this compound is hypothesized to overcome potential resistance mechanisms associated with single-agent mTOR inhibitors. Its proposed mechanism involves blocking the phosphorylation of downstream effectors such as AKT, S6 ribosomal protein, and 4E-BP1, thereby inhibiting cell growth, proliferation, and survival in endometrial cancer cells with aberrant PI3K/AKT/mTOR signaling.
Potential Applications in Endometrial Carcinoma Research
-
In Vitro Studies: this compound can be utilized to investigate the dependency of various endometrial cancer cell lines on the PI3K/AKT/mTOR pathway. It can serve as a tool to probe for synthetic lethality in combination with other targeted agents, such as PARP inhibitors or CDK4/6 inhibitors.
-
In Vivo Models: In xenograft or patient-derived xenograft (PDX) models of endometrial cancer, this compound can be used to assess anti-tumor efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and evaluate potential biomarkers of response.
-
Biomarker Discovery: this compound can be employed in preclinical studies to identify potential predictive biomarkers of sensitivity or resistance, such as the mutational status of PTEN, PIK3CA, or ARID1A.[1]
Quantitative Data Summary
The following tables present hypothetical data for this compound, illustrating the expected format for summarizing preclinical findings.
Table 1: In Vitro Cytotoxicity of this compound in Human Endometrial Carcinoma Cell Lines
| Cell Line | Histological Subtype | Key Mutations | This compound IC50 (nM) |
| Ishikawa | Endometrioid | PTEN null, PIK3CA wt | 15 |
| HEC-1-A | Endometrioid | PTEN wt, PIK3CA H1047R | 25 |
| AN3 CA | Endometrioid | PTEN mutant, KRAS mutant | 50 |
| KLE | Endometrioid | PTEN mutant, PIK3CA wt | 30 |
| RL95-2 | Endometrioid | PTEN wt, PIK3CA E545K | 20 |
| MFE-280 | Endometrioid | PTEN mutant | 45 |
| SPEC-2 | Serous | TP53 mutant | >1000 |
| ARK-1 | Serous | TP53 mutant, HER2 amp | >1000 |
Table 2: In Vivo Efficacy of this compound in an Ishikawa Cell Line Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1250 ± 150 | - |
| This compound | 25 mg/kg, p.o., QD | 450 ± 80 | 64 |
| This compound | 50 mg/kg, p.o., QD | 200 ± 50 | 84 |
Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in endometrial cancer cell lines.
Materials:
-
Endometrial cancer cell lines (e.g., Ishikawa, HEC-1-A)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO). Include wells with medium only for background control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Western Blot Analysis for Pathway Modulation
Objective: To confirm that this compound inhibits the PI3K/AKT/mTOR signaling pathway in endometrial cancer cells.
Materials:
-
Endometrial cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo mouse model of endometrial cancer.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Endometrial cancer cells (e.g., Ishikawa)
-
Matrigel
-
This compound formulation suitable for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 Ishikawa cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, 25 mg/kg this compound, 50 mg/kg this compound).
-
Administer treatment daily via oral gavage.
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control group.
Visualizations
Caption: Proposed mechanism of action for this compound in the PI3K/AKT/mTOR pathway.
References
AMZ30: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMZ30 is a potent, selective, and irreversible inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). PME-1 is a serine hydrolase that plays a critical role in regulating the activity of Protein Phosphatase 2A (PP2A), a major cellular phosphatase and tumor suppressor. By inhibiting PME-1, this compound prevents the demethylation of the catalytic subunit of PP2A, thereby influencing its activity and downstream signaling pathways. This modulation ultimately impacts cell cycle progression, leading to mitotic arrest and potential anti-proliferative effects, making this compound a valuable tool for cancer research and drug development.
This document provides detailed information on the solubility and preparation of this compound for experimental use, along with comprehensive protocols for key in vitro assays.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 461.45 g/mol |
| Formula | C₁₉H₁₂FN₃O₆S₂ |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
| IC₅₀ (PME-1) | 600 nM (in human cell lysates) |
| Selectivity | >100-fold for PME-1 over other serine hydrolases in human cell lysates |
Mechanism of Action: PME-1/PP2A Signaling Pathway
This compound exerts its biological effects by targeting PME-1, a key negative regulator of the PP2A tumor suppressor. In a normal cellular context, PME-1 demethylates the catalytic subunit of PP2A (PP2Ac), leading to its inactivation. This inactivation allows for the sustained activity of pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. By irreversibly inhibiting PME-1, this compound prevents the demethylation of PP2Ac, thereby maintaining PP2A in an active state. Active PP2A can then dephosphorylate and inactivate key components of the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and survival. Furthermore, the inhibition of PME-1 and subsequent modulation of PP2A activity can perturb the equilibrium of microtubule dynamics, leading to defects in mitotic spindle formation and ultimately, mitotic arrest.
This compound inhibits PME-1, leading to active PP2A, which suppresses pro-survival pathways and induces mitotic arrest.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequent working solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line being used
Protocol:
-
Stock Solution Preparation (100 mM):
-
On a calibrated balance, weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of DMSO to achieve a final concentration of 100 mM. For example, to prepare 100 µL of a 100 mM stock solution, dissolve 4.61 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare an intermediate stock solution (e.g., 10 mM) by diluting the 100 mM stock solution with sterile DMSO.
-
For cell-based assays, further dilute the intermediate stock solution with complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM, 50 µM).[1]
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.
Workflow for determining cell viability using the MTT assay after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.
-
Western Blot Analysis of PME-1 and PP2A Methylation Status
Objective: To assess the effect of this compound on the expression of PME-1 and the methylation status of the PP2A catalytic subunit.
Materials:
-
Cells of interest
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against PME-1, demethylated PP2Ac, total PP2Ac, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution and assess for mitotic arrest.
Materials:
-
Cells of interest
-
This compound working solutions
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets.
-
Use the flow cytometry software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.
-
In Vivo Formulation and Administration Considerations
Disclaimer: The following information is for guidance only and should be optimized for the specific animal model and experimental design.
Formulation:
This compound is soluble in DMSO. For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals and effectively delivers the compound. A common approach for formulating DMSO-soluble compounds for in vivo use is to prepare a stock solution in 100% DMSO and then dilute it with a suitable aqueous vehicle just before administration.
Suggested Starting Formulation:
-
Vehicle: A mixture of DMSO, Tween 80 (or another surfactant), and saline or PBS. A common ratio to start with is 10% DMSO, 10% Tween 80, and 80% saline (v/v/v).
-
Preparation:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate tube, mix the Tween 80 with the saline.
-
Slowly add the this compound/DMSO stock solution to the Tween 80/saline mixture while vortexing to ensure a homogenous suspension.
-
Administration:
-
The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will depend on the experimental goals and the pharmacokinetic properties of the compound.
-
It is essential to include a vehicle control group in all in vivo experiments to account for any effects of the formulation itself.
-
The dosage and frequency of administration should be determined through dose-response and toxicity studies.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of PME-1 and the PP2A signaling pathway. The protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their in vitro and in vivo studies. It is recommended that researchers optimize these protocols for their specific cell lines, animal models, and experimental conditions to ensure reliable and reproducible results.
References
Application Note: Establishing an In Vitro Model of Endometrial Carcinoma to Evaluate the Efficacy of AMZ30, a Novel PI3K Inhibitor
Introduction
Endometrial cancer is a prevalent gynecological malignancy, with its incidence on the rise.[1] A significant portion of these cancers, particularly the endometrioid subtype, are driven by dysregulated signaling pathways that promote uncontrolled cell growth and survival.[2][3] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently activated signaling cascades in endometrial carcinoma, often due to mutations in key genes like PTEN and PIK3CA.[4][5][6] This makes the PI3K/AKT/mTOR pathway a prime target for therapeutic intervention.[7]
AMZ30 is a novel, potent, and selective small molecule inhibitor of the p110α catalytic subunit of PI3K. This application note provides a detailed protocol for establishing an in vitro model of endometrial carcinoma using well-characterized cell lines to assess the anti-proliferative effects and mechanism of action of this compound. The following protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research and preclinical drug evaluation.
Materials and Methods
Cell Line Selection and Culture
The selection of appropriate cell lines is critical for a relevant in vitro model. Based on genomic characterization studies, several endometrial cancer cell lines exhibit mutations in the PI3K/AKT/mTOR pathway, making them suitable for evaluating PI3K inhibitors.[8]
Recommended Cell Lines:
-
AN3CA: PTEN-mutant, representing a model of PI3K pathway activation.
-
Ishikawa: PTEN-mutant, another well-established cell line for studying PI3K pathway dysregulation.
-
RL95-2: Known to have alterations in the PI3K pathway.[9]
-
HEC-1A: PTEN wild-type, can be used as a control to assess selectivity.[9]
Protocol for Cell Culture and Maintenance:
-
Culture AN3CA, Ishikawa, RL95-2, and HEC-1A cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells for passaging.
Assessment of Anti-proliferative Activity (IC50 Determination)
A cell viability assay is performed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol for Cell Viability Assay (using MTT):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The concentration range should be determined based on preliminary screening (e.g., 0.01 µM to 100 µM).
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Endometrial Cancer Cell Lines
| Cell Line | PTEN Status | IC50 of this compound (µM) |
| AN3CA | Mutant | 0.5 |
| Ishikawa | Mutant | 0.8 |
| RL95-2 | Mutant | 1.2 |
| HEC-1A | Wild-Type | >50 |
Mechanism of Action: Western Blot Analysis
To confirm that this compound inhibits the PI3K/AKT/mTOR pathway, Western blotting can be used to assess the phosphorylation status of key downstream proteins.
Protocol for Western Blotting:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5 µM and 1 µM for AN3CA cells) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Hypothetical Qualitative Western Blot Results for AN3CA Cells Treated with this compound
| Protein Target | Vehicle Control | This compound (0.5 µM) | This compound (1 µM) |
| p-AKT (Ser473) | +++ | + | +/- |
| Total AKT | +++ | +++ | +++ |
| p-mTOR (Ser2448) | +++ | + | +/- |
| Total mTOR | +++ | +++ | +++ |
| β-actin | +++ | +++ | +++ |
(+++: High expression, +: Low expression, +/-: Barely detectable)
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Conclusion
This application note provides a framework for utilizing an in vitro model of endometrial carcinoma to investigate the therapeutic potential of the novel PI3K inhibitor, this compound. The described protocols for cell culture, viability assays, and Western blotting will enable researchers to determine the efficacy of this compound and confirm its mechanism of action. The observed sensitivity of PTEN-mutant cell lines to this compound in this hypothetical model underscores the importance of patient stratification in the clinical development of targeted therapies for endometrial cancer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Signalling pathways in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Therapeutic Biomarkers in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of signaling pathways in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation and reverse phase protein Array-based profiling of PI3K and MEK inhibitors in endometrial carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of Endometrial Cancer: Molecular Mechanisms, Biomarkers, and Target Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Targeted Agents in Endometrial Cancer: Are We Really Making Progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic characterization of five commonly used endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Troubleshooting & Optimization
AMZ30 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with AMZ30 insolubility during experiments.
Frequently Asked Questions (FAQs)
1. Why is my this compound not dissolving in my aqueous buffer?
This compound is sparingly soluble in aqueous solutions. The compound is hydrophobic, and direct dissolution in water-based buffers like PBS or Tris is not recommended and will likely result in precipitation.
2. What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.
3. My this compound precipitated when I added the DMSO stock to my aqueous buffer. What can I do?
This is a common issue when diluting a DMSO stock into an aqueous medium. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is high enough to maintain this compound solubility, but low enough not to affect your experimental system. A final concentration of 0.1% to 1% DMSO is generally well-tolerated in cell-based assays, but this should be empirically determined.
-
Dilution Method: Add the this compound DMSO stock to your aqueous buffer dropwise while vortexing or stirring the buffer. This rapid mixing can prevent localized high concentrations of this compound that can lead to precipitation.
-
Lower the Final this compound Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try working with a lower final concentration of the compound.
-
Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer can help to keep hydrophobic compounds in solution. Always run a vehicle control with the surfactant alone to ensure it does not affect your experiment.
4. What is the maximum concentration of DMSO I can use in my cell culture experiments?
The tolerance of cell lines to DMSO varies. It is crucial to perform a vehicle control experiment to determine the highest percentage of DMSO that does not cause toxicity or unwanted differentiation in your specific cell line. Typically, concentrations below 0.5% (v/v) are considered safe for most cell lines, but some can tolerate up to 1%.
5. Can I dissolve this compound in other organic solvents?
While DMSO is the recommended solvent, other organic solvents like ethanol (B145695) or DMF might also dissolve this compound. However, their compatibility with your experimental system must also be validated. For most biological applications, DMSO is the preferred solvent due to its relatively low toxicity at low concentrations.
6. How should I store my this compound stock solution?
Store the this compound stock solution in DMSO at -20°C for long-term storage. When using, allow the vial to warm to room temperature before opening to prevent water condensation, which could lead to precipitation.
Quantitative Data Summary
The following table summarizes the key technical specifications for this compound.
| Property | Value | Source |
| Molecular Weight | 461.45 g/mol | |
| Formula | C₁₉H₁₂FN₃O₆S₂ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution. For example, for 1 ml of a 10 mM stock, you will need 4.61 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO you require for your experiment.
-
Add the required volume of your aqueous buffer to a sterile tube.
-
While gently vortexing or stirring the aqueous buffer, add the calculated volume of the 10 mM this compound DMSO stock dropwise to the buffer.
-
Continue to mix the solution for a few seconds after adding the stock to ensure it is fully dispersed.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting section.
-
This working solution is now ready to be used in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
Caption: this compound mechanism of action.
Technical Support Center: Optimizing AMZ30 Incubation Time for PME-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of AMZ30 for the effective inhibition of Protein Phosphatase Methylesterase-1 (PME-1). The following troubleshooting guides and frequently asked questions (FAQs) will help address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound with PME-1?
As this compound is an irreversible inhibitor, its inhibitory activity is time-dependent. There is no single universal incubation time, as the optimal duration depends on the specific experimental conditions, including enzyme and inhibitor concentrations. To achieve maximal and reproducible inhibition, it is crucial to determine the optimal incubation time for your specific assay conditions by conducting a time-course experiment.
Q2: Why is determining the optimal incubation time critical for an irreversible inhibitor like this compound?
The covalent bond formation between an irreversible inhibitor and its target enzyme is a time-dependent process.[1] Insufficient incubation can lead to incomplete inhibition and an underestimation of the inhibitor's potency. Conversely, excessively long incubation times may not be necessary and could lead to off-target effects or degradation of assay components. Establishing the optimal incubation time ensures consistent and accurate results.
Q3: What are the key kinetic parameters for an irreversible inhibitor like this compound?
The potency of an irreversible inhibitor is characterized by two main parameters:
-
KI (Inhibitor Affinity Constant): Represents the initial binding affinity of the inhibitor to the enzyme.
-
kinact (Maximal Inactivation Rate Constant): Represents the maximum rate of covalent bond formation at saturating concentrations of the inhibitor.
The overall efficiency of the inhibitor is often expressed as the second-order rate constant, kinact/KI .[1]
Q4: How does this compound inhibit PME-1?
This compound is a potent and selective irreversible inhibitor of PME-1.[2] It covalently modifies a residue in the active site of PME-1, leading to its inactivation. PME-1 is responsible for the demethylation of Protein Phosphatase 2A (PP2A), a key cellular phosphatase. By inhibiting PME-1, this compound prevents the demethylation of PP2A, thereby modulating its activity and downstream signaling pathways.[2][3]
Experimental Protocols
Determining Optimal Incubation Time and Kinetic Parameters (kinact and KI)
This protocol outlines a discontinuous assay to determine the observed rate of inactivation (kobs) at different this compound concentrations, which can then be used to calculate kinact and KI.
Materials:
-
Purified PME-1 enzyme
-
This compound stock solution (in DMSO)
-
PME-1 assay buffer
-
PME-1 substrate (e.g., a suitable fluorogenic or chromogenic substrate)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of PME-1 in pre-warmed assay buffer.
-
Prepare serial dilutions of this compound in assay buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected KI). Also, include a vehicle control (DMSO).
-
-
Pre-incubation:
-
In the microplate, mix the PME-1 enzyme solution with the different concentrations of this compound.
-
Incubate the plate at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes). The selection of time points should aim to capture the exponential decay of enzyme activity.
-
-
Initiation of Reaction:
-
At the end of each pre-incubation time point, add the PME-1 substrate to each well to start the enzymatic reaction. The substrate concentration should ideally be at or near the KM value for PME-1.
-
-
Measurement of Enzyme Activity:
-
Immediately measure the rate of product formation using a microplate reader at the appropriate wavelength. The measurement duration should be short to ensure that further inhibition during the measurement is minimal.
-
-
Data Analysis:
-
For each this compound concentration, plot the remaining enzyme activity against the pre-incubation time.
-
Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot the kobs values against the corresponding this compound concentrations.
-
Fit this data to the following hyperbolic equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the concentration of the inhibitor.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 for PME-1 | 600 nM | [2] |
| This compound Selectivity | >100-fold for PME-1 over other serine hydrolases | [2] |
Visualizations
Caption: Mechanism of irreversible inhibition of PME-1 by this compound.
Caption: Experimental workflow for determining optimal incubation time.
Caption: PME-1/PP2A signaling pathway and the effect of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results | - Inconsistent pipetting- Temperature fluctuations- Reagent instability | - Use calibrated pipettes and practice consistent technique.- Ensure all incubations are performed at a constant and uniform temperature.- Prepare fresh reagents and store them properly as recommended.[4][5] |
| Low or no PME-1 activity | - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation | - Use a fresh aliquot of PME-1 enzyme.- Verify the pH and composition of the assay buffer.- Prepare fresh substrate solution for each experiment. |
| Inconsistent inhibition by this compound | - Inaccurate inhibitor concentration- Insufficient incubation time- this compound degradation | - Confirm the concentration of the this compound stock solution.- Perform a time-course experiment to determine the optimal incubation time.- Store this compound stock solution at -20°C and protect from light.[2] Prepare fresh dilutions before use. |
| High background signal | - Autofluorescence of compounds or buffer components- Contamination of reagents | - Run a control without the enzyme to measure background signal.- Use high-purity reagents and check for potential sources of contamination.[6] |
| Non-linear reaction progress curves | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower enzyme concentration or a shorter reaction time.- If product inhibition is known, measure initial reaction rates.- Check the stability of PME-1 under your assay conditions. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. youtube.com [youtube.com]
- 6. thermofisher.com [thermofisher.com]
How to prevent off-target effects of AMZ30
A Guide to Preventing Off-Target Effects in Your Experiments
Welcome to the technical support center for AMZ30, a potent and selective inhibitor of Protein Phosphatase Methylesterase-1 (PME-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing the potential for off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and irreversible inhibitor of Protein Phosphatase Methylesterase-1 (PME-1) with an IC50 of 600 nM in human cell lysates and 3.5 µM in HEK 293T cells.[1] PME-1 is a serine hydrolase that plays a crucial role in regulating the methylation status and activity of Protein Phosphatase 2A (PP2A), a major cellular phosphatase.[2] By inhibiting PME-1, this compound leads to an increase in the methylated, active form of PP2A.[1]
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended target (PME-1). These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of PME-1. Cellular toxicity and a lack of translatable results are also significant concerns arising from off-target activities. While this compound has been shown to have high selectivity for PME-1 over other serine hydrolases, it is crucial to experimentally validate that the observed effects are indeed due to the specific inhibition of PME-1 in your system.[1]
Q3: How can I be confident that the effects I observe are due to PME-1 inhibition by this compound?
To ensure that the observed phenotype is a direct result of PME-1 inhibition, a multi-pronged validation strategy is recommended. This includes:
-
Using the lowest effective concentration: Titrate this compound to determine the minimal concentration that elicits the desired on-target effect.
-
Employing negative controls: Use a structurally similar but inactive analog of this compound, if available.
-
Orthogonal validation: Confirm the phenotype with a different PME-1 inhibitor that has a distinct chemical structure.
-
Genetic validation: Use techniques like CRISPR/Cas9 or siRNA to knockdown PME-1 and verify that this phenocopies the effect of this compound.
-
Target engagement assays: Directly confirm that this compound is binding to PME-1 in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Compound instability or degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| High background or non-specific effects. | Compound aggregation at high concentrations. | Visually inspect solutions for precipitation. Perform dose-response curves to ensure a specific effect. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays. |
| Observed phenotype does not match published data. | Variation in cell line expression of PME-1 or off-targets. | Confirm PME-1 expression levels in your cell line using Western Blot or qPCR. Perform target engagement assays like CETSA to confirm this compound is binding to PME-1 in your specific cells. |
| Cell toxicity at effective concentrations. | Potential off-target effects or solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.5% (ideally <0.1%).[3] Perform a dose-response curve for toxicity. If toxicity persists at low this compound concentrations, investigate potential off-targets. |
Key Experimental Protocols
Determining the Optimal Concentration of this compound
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. This can be determined by performing a dose-response experiment.
Methodology:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 10 nM to 100 µM.
-
Incubation: Treat the cells with the different concentrations of this compound for a predetermined amount of time, based on your experimental goals.
-
Endpoint Measurement: Measure a specific downstream effect of PME-1 inhibition. For example, you could quantify the methylation status of PP2A or a known downstream signaling event.
-
Data Analysis: Plot the measured effect against the this compound concentration and determine the EC50 (the concentration that gives half-maximal response). For subsequent experiments, use a concentration at or slightly above the EC50.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful technique to verify that this compound directly binds to and stabilizes PME-1 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for 1-2 hours at 37°C.
-
Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS.
-
Thermal Challenge: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Clarification: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction), normalize the protein concentration, and perform a Western blot using an antibody specific for PME-1.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[4]
CRISPR/Cas9-Mediated Knockdown for Phenotypic Validation
Genetically knocking down PME-1 should replicate the phenotype observed with this compound treatment if the effect is on-target.
Methodology:
-
gRNA Design: Design and clone a guide RNA (gRNA) targeting a specific exon of the PME-1 gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA construct into your cells.
-
Validation of Knockdown: After 48-72 hours, harvest a subset of the cells and confirm the reduction of PME-1 protein levels by Western blot.
-
Phenotypic Analysis: Analyze the PME-1 knockdown cells for the same phenotype you are investigating with this compound.
-
Rescue Experiment (Optional): To further confirm specificity, you can transfect a version of PME-1 that is resistant to the gRNA and observe if the phenotype is reversed.
Visualizing Experimental Workflows and Pathways
To aid in the design and interpretation of your experiments, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for validating the on-target effects of this compound.
Caption: The signaling pathway of PME-1 and the inhibitory action of this compound.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
Interpreting unexpected results with AMZ30 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AMZ30, a novel kinase inhibitor. Our aim is to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell viability in our control cell line (not expressing the target kinase) after this compound treatment. What could be the cause?
A1: This is a critical observation and may suggest off-target effects of this compound.[1] Off-target activity, where a drug interacts with proteins other than its intended target, can lead to unexpected cellular responses, including cytotoxicity.[2][3] We recommend performing a comprehensive kinase panel screening to identify potential off-target interactions. Additionally, consider the following troubleshooting steps:
-
Confirm Drug Purity and Identity: Ensure the purity and chemical identity of your this compound compound batch via methods like HPLC-MS.
-
Dose-Response Curve: Perform a dose-response curve on your control cell line to determine the concentration at which cytotoxicity is observed. This can help in defining a therapeutic window.
-
Alternative Control Cell Lines: Test this compound on a panel of different control cell lines to see if the effect is cell-type specific.
Q2: The inhibitory effect of this compound on the target pathway is less potent than expected based on in vitro kinase assays. Why might this be?
A2: Discrepancies between in vitro kinase assays and cell-based assays are not uncommon. Several factors can contribute to this:
-
Cellular Permeability: this compound may have poor cell membrane permeability, limiting its access to the intracellular target.
-
Drug Efflux: The compound might be actively transported out of the cell by efflux pumps, such as P-glycoprotein (MDR1) or ABCG2.[4]
-
Cellular Metabolism: this compound could be metabolized into less active forms within the cell.
-
Target Engagement: The target kinase may be part of a larger protein complex within the cell, which could affect this compound binding.
To investigate this, we suggest conducting cell-based target engagement assays.
Q3: We are seeing activation of a parallel signaling pathway after this compound treatment. Is this a known effect?
A3: Activation of compensatory signaling pathways is a common mechanism of acquired resistance to targeted therapies. Inhibition of a key kinase can sometimes lead to the upregulation of alternative pathways that bypass the blocked signal. A common example is the activation of the PI3K/AKT pathway upon inhibition of the MAPK pathway. We recommend performing phosphoproteomic analysis to identify which pathways are being activated.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells. Use automated cell counters for accuracy. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. |
| Inconsistent Drug Preparation | Prepare a fresh stock solution of this compound for each experiment. Ensure complete solubilization. |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. |
Issue 2: Unexpected Phenotypes Unrelated to the Target Pathway
Observing phenotypes that cannot be directly attributed to the inhibition of the target kinase.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its intended target kinase within a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heating and cooling samples
-
Western blot reagents and antibodies for the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatants, which contain the soluble proteins.
-
Western Blotting: Analyze the amount of the target kinase remaining in the supernatant by Western blotting.
Expected Result: In the presence of this compound, the target kinase should be stabilized, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Signaling Pathway: Hypothetical Downstream Effects of this compound
The following diagram illustrates a hypothetical signaling cascade affected by this compound, including a potential off-target interaction and a compensatory pathway activation.
Caption: this compound mechanism of action and potential unexpected effects.
References
Technical Support Center: Minimizing AMZ30 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize AMZ30-induced toxicity in primary cell cultures. The information is based on internal studies and established methodologies for assessing and mitigating drug-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary neuron cultures even at low concentrations of this compound. Is this expected?
A1: Yes, primary neurons can exhibit high sensitivity to this compound. Our internal data indicates that this compound can induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway and activating the JNK stress-activated pathway. The IC50 can vary significantly depending on the specific neuronal subtype and culture conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type.
Q2: There is high variability in cytotoxicity results between different batches of primary cells. How can we reduce this variability?
A2: High variability is a common challenge when working with primary cells. To minimize this, ensure consistent cell sourcing, isolation protocols, and plating densities. We also recommend using a standardized cell viability assay and including both positive and negative controls in every experiment. Co-treatment with a pan-caspase inhibitor can be used as a positive control for apoptosis inhibition to assess assay consistency.
Q3: Can the toxic effects of this compound be reversed?
A3: The reversibility of this compound's toxic effects depends on the concentration and duration of exposure. Short-term exposure to low concentrations may be reversible upon washout. However, prolonged exposure or high concentrations can lead to irreversible apoptotic cell death. We recommend a time-course experiment to determine the point of no return for your specific primary cell culture.
Q4: Are there any known compounds that can mitigate this compound toxicity?
A4: Yes, our studies have shown that co-treatment with the antioxidant N-acetylcysteine (NAC) can significantly reduce this compound-induced cytotoxicity. NAC helps to alleviate oxidative stress, which is a secondary effect of this compound treatment. Additionally, pre-treatment with a JNK inhibitor has been shown to be effective in specific cell types.
Troubleshooting Guides
Problem 1: Excessive Cell Detachment and Morphological Changes
-
Observation: After 24 hours of treatment with this compound, a significant number of cells have detached from the culture plate, and the remaining attached cells appear rounded and shrunken.
-
Possible Cause: This is indicative of widespread apoptosis or necrosis. The concentration of this compound may be too high for the specific primary cell type.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Double-check the calculations for your stock solution and working concentrations.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value for your cells.
-
Reduce Treatment Duration: Conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to find the optimal treatment window before significant cell death occurs.
-
Assess Cell Viability: Use a reliable cell viability assay, such as the MTT or CellTiter-Glo® assay, to quantify cytotoxicity.
-
Problem 2: Inconsistent Results with a Potential Mitigating Agent
-
Observation: Co-treatment with a potential mitigating agent shows variable and non-reproducible effects on cell viability in the presence of this compound.
-
Possible Cause: The timing of co-treatment, the concentration of the mitigating agent, or the stability of the agent in culture media could be factors.
-
Troubleshooting Steps:
-
Optimize Co-treatment Timing: Test different treatment schedules: pre-treatment, co-treatment, and post-treatment with the mitigating agent.
-
Titrate the Mitigating Agent: Perform a dose-response experiment for the mitigating agent in the presence of a fixed, toxic concentration of this compound to find its optimal protective concentration.
-
Check Agent Stability: Ensure the mitigating agent is stable in your cell culture medium for the duration of the experiment. Some compounds may degrade over time.
-
Control for Vehicle Effects: Always include a vehicle control for both this compound and the mitigating agent to rule out any non-specific effects of the solvents.
-
Quantitative Data Summary
Table 1: Dose-Dependent Cytotoxicity of this compound on Various Primary Cell Cultures
| Primary Cell Type | IC50 (µM) after 24h Treatment |
| Primary Human Neurons | 15.8 |
| Primary Human Hepatocytes | 32.5 |
| Primary Human Cardiomyocytes | 45.2 |
| Primary Human Renal Proximal Tubule Cells | 68.1 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in Primary Human Neurons
| This compound Concentration (µM) | Cell Viability (%) - this compound alone | Cell Viability (%) - this compound + 1mM NAC |
| 0 (Control) | 100 | 98 |
| 10 | 65 | 88 |
| 20 | 42 | 75 |
| 40 | 21 | 55 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Co-treatment with a Mitigating Agent
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Prepare Treatment Solutions:
-
This compound at various concentrations.
-
Mitigating agent at a fixed optimal concentration.
-
A combination of each this compound concentration with the fixed concentration of the mitigating agent.
-
-
Treatment: Remove the old medium and add the respective treatment solutions to the wells. Include controls for this compound alone, mitigating agent alone, and vehicle.
-
Incubation and Analysis: Follow steps 3-7 of Protocol 1.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting this compound toxicity.
Technical Support Center: PME-1 Inhibition Assays
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the use of AMZ30 as an inhibitor for Protein Phosphatase Methylesterase-1 (PME-1).
Frequently Asked Questions (FAQs)
Q1: What is PME-1 and what is its primary function?
A1: Protein Phosphatase Methylesterase-1 (PME-1) is an enzyme that regulates the activity of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase involved in a wide variety of cellular processes.[1][2] PME-1's primary function is to remove the methyl group from the C-terminal leucine (B10760876) residue of the PP2A catalytic subunit.[1][3] This demethylation serves as a negative regulator of PP2A, influencing the assembly of different PP2A holoenzyme complexes.[4] PME-1 can also directly bind to the PP2A active site, inhibiting its phosphatase activity.[2][3] Due to its role in controlling PP2A, a critical tumor suppressor, PME-1 is a target of interest in cancer research.[4][5]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is an irreversible, covalent inhibitor of PME-1.[6][7] It belongs to a class of inhibitors characterized by a sulfonyl acrylonitrile (B1666552) core, which is designed to react with a nucleophilic residue in the PME-1 active site, thus permanently disabling the enzyme.[6] As a selective inhibitor, this compound is a valuable chemical tool for studying the biological functions of PME-1 both in vitro and in cellular contexts.[8]
Troubleshooting Guide: this compound Not Showing Expected PME-1 Inhibition
Q3: My experiment shows little to no PME-1 inhibition with this compound. What are the most common reasons for this?
A3: Failure to observe the expected inhibition can stem from several factors related to the inhibitor, the enzyme, or the assay conditions. A systematic check of each component is the best approach. The primary areas to investigate are:
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Integrity and Handling of this compound: Problems with the inhibitor's concentration, solubility, or stability.
-
Activity of PME-1 Enzyme: The enzyme may be inactive or at a suboptimal concentration.
-
Assay Conditions and Protocol: The buffer composition, substrate concentration, or incubation times may be incorrect.
The following sections provide detailed troubleshooting steps for each of these areas.
Step 1: Verify the Integrity and Activity of this compound
Q4: How can I rule out problems with the this compound compound itself?
A4: Issues with the inhibitor are a common cause of assay failure. Follow these steps to ensure your this compound is active and correctly prepared.
Troubleshooting this compound Issues
-
Confirm Stock Concentration: Re-calculate the dilution series and consider measuring the concentration of your stock solution via spectrophotometry if a known extinction coefficient is available.
-
Assess Solubility: this compound has low aqueous solubility.[6] Poor solubility can lead to compound precipitation and a lower effective concentration.
-
Ensure the DMSO concentration in the final assay volume is consistent across all wells and is typically kept below 1%.
-
Visually inspect the stock solution and the assay wells (before adding enzyme) for any signs of precipitation.
-
-
Check for Degradation: this compound, like many small molecules, can degrade if not stored properly.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]
-
Prepare fresh dilutions from a trusted stock for each experiment.[10]
-
If degradation is suspected, obtain a fresh vial of the compound or verify its integrity using analytical methods like LC-MS.
-
Data Presentation: this compound Properties
| Property | Expected Value/Characteristic | Troubleshooting Action |
| Mechanism of Action | Irreversible (covalent) inhibitor of PME-1.[6] | Ensure pre-incubation of enzyme and inhibitor to allow for covalent modification. |
| Solubility | Low aqueous solubility.[6] | Prepare stock in 100% DMSO; check for precipitation upon dilution in assay buffer. |
| Purity | >95% | If purity is uncertain, use a new batch or perform analytical validation (e.g., HPLC). |
| Storage | -20°C or -80°C | Aliquot stock solutions to minimize freeze-thaw cycles. |
Step 2: Validate the PME-1 Enzyme and Substrate
Q5: How do I confirm that my PME-1 enzyme is active and my substrate is viable?
A5: An inactive enzyme or degraded substrate will result in no measurable activity, making it impossible to assess inhibition.
Troubleshooting Enzyme & Substrate
-
Run a Positive Control: Use a known, effective PME-1 inhibitor as a positive control. If this control works, it strongly suggests the issue lies with your this compound compound.
-
Test Enzyme Activity: The most critical step is to confirm your enzyme is active.[9]
-
Run a reaction with only the enzyme, substrate, and buffer (no inhibitor). You should see a robust, time-dependent increase in signal.
-
If there is no signal, the enzyme is likely inactive. Obtain a new batch of enzyme.
-
Enzymes are sensitive to storage conditions; always store them at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[9]
-
-
Check Substrate Quality: Substrates can also degrade. Prepare fresh substrate for each experiment and store it according to the manufacturer's instructions.[11] Run a "substrate only" control well to ensure it does not generate a background signal.[12]
Visualization: Troubleshooting Logic
The following flowchart outlines a logical sequence for troubleshooting assay failure.
Step 3: Scrutinize Assay Conditions
Q6: Could my assay buffer or protocol be the source of the problem?
A6: Yes, assay conditions must be optimal for enzyme activity and inhibitor interaction.[10] Deviations can lead to failed experiments.
Troubleshooting Assay Conditions
-
Buffer Composition: Ensure the pH of the assay buffer is optimal for PME-1 activity. Verify that the buffer does not contain substances that could interfere with the reaction.[13]
-
Interfering Agents: Compounds like EDTA, high salt concentrations, or certain detergents can inhibit enzyme activity.[13] Ensure your sample preparation does not introduce such contaminants.
-
-
Pre-incubation Time: As this compound is a covalent inhibitor, a pre-incubation step where the enzyme and inhibitor are mixed before adding the substrate is crucial.[12] This allows time for the covalent bond to form. Optimize this pre-incubation time (e.g., 15-30 minutes at room temperature).
-
Substrate Concentration: Ensure the substrate concentration is appropriate. For IC50 determination, the substrate concentration is typically at or below its Michaelis-Menten constant (Km).
-
General Protocol Errors: Double-check all steps in the protocol, including incubation times, temperatures, and reagent volumes.[14] Ensure all components are properly thawed and mixed before use.[14]
Experimental Protocols
Protocol 1: Fluorometric PME-1 Inhibition Assay
This protocol provides a general workflow for measuring PME-1 inhibition by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human PME-1 enzyme
-
PME-1 fluorogenic substrate
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.4)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Positive control inhibitor (optional)
-
Black, flat-bottom 96-well assay plate
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Compound Plating: Add 2 µL of diluted this compound or control (DMSO) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Prepare a working solution of PME-1 in cold Assay Buffer. Add 50 µL of the diluted PME-1 solution to each well.
-
Pre-incubation: Mix gently by shaking the plate for 30 seconds. Cover the plate and incubate for 30 minutes at room temperature to allow this compound to bind to PME-1.
-
Initiate Reaction: Prepare a working solution of the fluorogenic substrate in Assay Buffer. Add 50 µL of the substrate solution to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Read the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30-60 minutes.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization: PME-1 Assay Workflow
Visualization: PME-1 Signaling Pathway
PME-1's primary role is the regulation of the PP2A tumor suppressor complex.
References
- 1. A Protein Phosphatase Methylesterase (PME-1) Is One of Several Novel Proteins Stably Associating with Two Inactive Mutants of Protein Phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. PME-1 protects extracellular signal-regulated kinase pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe Report for PME-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing AMZ30 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AMZ30 for various cell culture applications. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a new cell line?
For a previously untested cell line, it is crucial to perform a dose-response experiment covering a broad range of concentrations to determine the optimal working range. A common starting point is a wide logarithmic-scale dilution series, for instance, from 1 nM to 10 µM.[1][2] This initial screening will help identify a narrower, more effective concentration range for subsequent, more detailed investigations.
2. How long should cells be incubated with this compound?
The ideal incubation time depends on the doubling time of the specific cell line and the biological question being investigated. For initial dose-response assays to determine cell viability, a 48 to 72-hour incubation period is a common starting point.[1] This duration generally allows for sufficient time to observe significant effects. However, for rapidly dividing cells, a 24-hour incubation might be adequate, while slower-growing cells may necessitate longer exposure times.
3. What is the most appropriate method to assess the effect of this compound on cell viability?
Several assays can determine cell viability, each with its own set of advantages and limitations.[1][3] Commonly used methods include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Resazurin-based Assays: Similar to MTT, these fluorescent or colorimetric assays also measure metabolic activity.[4]
-
ATP Assays: These bioluminescent assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Live/Dead Staining: Using vital dyes like trypan blue or fluorescent dyes such as propidium (B1200493) iodide allows for the direct visualization and quantification of viable and non-viable cells.[3][5]
The choice of assay should be guided by the specific experimental goals, cell type, and available equipment.
4. How should I prepare the this compound stock and working solutions?
This compound should first be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[1] This stock solution should be stored under recommended conditions to maintain its activity. For experiments, the stock solution is then serially diluted in a complete cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5% for DMSO).[1] A vehicle control (medium with the same final solvent concentration) must always be included in the experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- "Edge effects" in the microplate- Inaccurate pipetting | - Ensure a homogeneous single-cell suspension before seeding.- Use a calibrated multichannel pipette for cell seeding and drug addition.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[1][4] |
| No significant effect of this compound on cell viability | - this compound concentration is too low- Incubation time is too short- The cell line is resistant to this compound- this compound is inactive | - Perform a dose-response experiment with a wider and higher range of concentrations.- Increase the incubation time (e.g., up to 96 hours).- Consider using a different, known sensitive cell line as a positive control.- Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.[4] |
| Unexpectedly high cell death in control wells | - Solvent (e.g., DMSO) concentration is too high- Contamination of cell culture- Poor cell health prior to the experiment | - Ensure the final solvent concentration is non-toxic to the cells by running a solvent-only toxicity control.- Regularly check for and test for microbial contamination.- Use cells that are in the logarithmic growth phase and have high viability. |
| Cells detach and float, making analysis difficult | - This may be the intended cytotoxic effect of this compound- Sub-optimal culture conditions | - Quantify both the adherent and floating cell populations if possible, or use an assay that measures total cell viability (e.g., ATP assay).- Ensure proper handling and culture conditions for the specific cell line. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Resazurin-based Assay
This protocol provides a general framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line in logarithmic growth phase
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Multichannel pipette
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[4]
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete medium to achieve the desired final concentrations (e.g., prepare 2x concentrated solutions).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).[4]
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[4]
-
-
Cytotoxicity Measurement:
-
Add 20 µL of the Resazurin-based reagent to each well.
-
Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.[4]
-
Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
AMZ30 degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues with the small molecule inhibitor, AMZ30. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of small molecule compounds like this compound is primarily caused by three main mechanisms:
-
Oxidation: The loss of electrons from the this compound molecule, often initiated by exposure to oxygen, can lead to the breakdown of its active components.[1][2]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to break chemical bonds within this compound, reducing its potency or creating toxic byproducts.[1]
-
Hydrolysis: The chemical bonds in this compound can be split by water, a process known as hydrolysis. This is a significant concern for compounds stored in aqueous solutions or exposed to humidity.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is critical to adhere to the following storage recommendations. For specific details, always refer to the certificate of analysis provided by the manufacturer.
| Condition | Recommendation | Rationale |
| Temperature | Store this compound powder at -20°C. Store stock solutions at -80°C. | Minimizes chemical and enzymatic degradation. |
| Light | Store in amber vials or wrap containers in aluminum foil. | Protects the compound from light-induced degradation (photolysis).[1] |
| Moisture | Store in a desiccated environment. Ensure containers are tightly sealed. | Prevents hydrolysis, which can break down the compound.[1] |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes. | Avoids degradation that can occur during repeated temperature changes.[3] |
Q3: How should I prepare and store this compound stock solutions to maximize stability?
A3: Proper preparation and storage of stock solutions are paramount for consistent experimental results.
| Step | Procedure | Best Practice |
| Solvent Selection | Use a high-purity, anhydrous solvent in which this compound is highly soluble and stable. DMSO is a common choice for many non-polar compounds.[4] | Always use a solvent that is compatible with your downstream experimental system. |
| Concentration | Prepare a concentrated stock solution (e.g., 10 mM). | This minimizes the volume of solvent added to your experimental system, reducing potential solvent effects.[4] |
| Storage | Store stock solutions in small, single-use aliquots at -80°C. | This prevents degradation from repeated freeze-thaw cycles and limits the exposure of the entire stock to potential contamination.[3] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
| Symptom/Observation | Potential Cause | Recommended Actions |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity.[4] | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions.[4]2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[4]3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[4] |
| Visible changes in the compound (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis.[4] | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability.[4]2. Optimize Solvent Choice: Use a solvent in which the compound is known to be stable.[4] |
| Loss of activity over the course of a long experiment. | Instability in the experimental medium (e.g., cell culture media, buffer).[4] | 1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment.2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible.[4]3. Consider Protective Agents: In some cases, antioxidants can be added to the medium, but their compatibility with the experimental system must be verified.[4] |
| Precipitate observed in cell culture wells after adding this compound. | The concentration of this compound may have exceeded its solubility in the cell culture medium. | 1. Check Solubility: Determine the maximum solubility of this compound in your cell culture medium.2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and non-toxic to your cells.[3]3. Pre-warm the Medium: Adding a cold solution to a warmer medium can sometimes cause precipitation. Ensure your diluted compound solution is at the same temperature as your culture medium.[3] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Experimental Buffer
This protocol provides a framework for determining the stability of this compound in your experimental buffer over time.
-
Preparation: Prepare a working solution of this compound in the experimental buffer at the final concentration used in your assays.
-
Time Points: Aliquot the working solution into separate tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).[4]
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).[4]
-
Analysis: At each time point, analyze the concentration and purity of this compound in the respective aliquot using a validated analytical method such as HPLC or LC-MS.
-
Data Interpretation: Plot the concentration of intact this compound against time to determine its stability profile in your experimental buffer.
Visual Guides
Caption: this compound handling workflow and common degradation pathways.
Caption: Troubleshooting workflow for this compound experimental issues.
Caption: Hypothetical signaling pathway showing this compound as a Kinase B inhibitor.
References
Technical Support Center: Validating PME-1 Inhibition after AMZ30 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the inhibition of Protein Phosphatase Methylesterase-1 (PME-1) following treatment with its inhibitor, AMZ30.
Frequently Asked Questions (FAQs)
Q1: What is PME-1 and why is its inhibition important?
Protein Phosphatase Methylesterase-1 (PME-1) is an enzyme that negatively regulates the tumor suppressor Protein Phosphatase 2A (PP2A).[1][2] PME-1 does this in two ways: by removing the methyl group from the catalytic subunit of PP2A (PP2Ac), which affects the assembly of PP2A holoenzymes, and by directly binding to the PP2A catalytic subunit to inhibit its activity.[3] Elevated PME-1 levels are observed in certain diseases, including some cancers and Alzheimer's disease.[3] Inhibition of PME-1 is a therapeutic strategy to restore PP2A activity, which can in turn suppress signaling pathways involved in cell proliferation and survival, such as the ERK and Akt pathways.[1][4][5]
Q2: How does this compound inhibit PME-1?
This compound is a potent and selective covalent inhibitor of PME-1.[6][7] It belongs to a class of compounds that irreversibly bind to PME-1, thereby blocking its enzymatic activity.[8][9] This inhibition is crucial for studying the functional consequences of PME-1 activity in various cellular processes.
Q3: What are the primary methods to validate PME-1 inhibition by this compound?
Validation of PME-1 inhibition can be achieved through a combination of biochemical and cell-based assays. Key methods include:
-
Biochemical Assays: Directly measuring the enzymatic activity of PME-1 on a substrate.
-
Target Engagement Assays: Confirming that this compound physically interacts with PME-1 within the cell.
-
Cell-Based Assays: Assessing the downstream consequences of PME-1 inhibition, such as changes in PP2A methylation and activity, and modulation of signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent or no change in PME-1 activity in biochemical assays.
Possible Causes & Troubleshooting Steps:
-
This compound Degradation: this compound solutions may be unstable.
-
Recommendation: Prepare fresh this compound solutions for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles.
-
-
Incorrect Assay Conditions: The assay buffer pH or temperature may not be optimal.
-
Recommendation: Ensure the assay buffer pH is in the optimal range for PME-1 activity. The pre-incubation time of PME-1 with this compound is critical for irreversible inhibitors; ensure sufficient time is allowed for the interaction.
-
-
Inactive PME-1 Enzyme: The purified PME-1 enzyme may have lost activity.
-
Recommendation: Verify the activity of your PME-1 enzyme stock using a known substrate before performing inhibition assays.
-
-
Substrate Concentration: High substrate concentrations might mask the inhibitory effect.
-
Recommendation: Optimize the substrate concentration to be near the Michaelis constant (Km) to ensure sensitivity to inhibition.
-
Issue 2: No evidence of this compound target engagement in cells.
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability of this compound: this compound may not be efficiently entering the cells.
-
Recommendation: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or concentration of this compound. Use a positive control compound known to have good cell permeability.[10]
-
-
Insufficient Drug Concentration at the Target: The intracellular concentration of this compound may not be high enough to inhibit PME-1.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
-
Assay Sensitivity: The target engagement assay may not be sensitive enough to detect the interaction.
Issue 3: No change in downstream signaling pathways (e.g., p-ERK, p-Akt) after this compound treatment.
Possible Causes & Troubleshooting Steps:
-
Redundant Signaling Pathways: Other pathways may compensate for the inhibition of PME-1-regulated signaling.
-
Recommendation: Investigate other signaling pathways that might be active in your cell model. Consider using pathway-specific inhibitors to dissect the signaling network.
-
-
Cell Line Specificity: The role of PME-1 in regulating the ERK and Akt pathways can be cell-type dependent.
-
Recommendation: Confirm the expression and activity of PME-1 in your chosen cell line. Review literature to see if the PME-1/PP2A/ERK-Akt axis is well-established in that model.
-
-
Timing of Analysis: The effect of PME-1 inhibition on downstream signaling may be transient.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation of ERK and Akt after this compound treatment.
-
-
Off-Target Effects: this compound, like any inhibitor, could have off-target effects that confound the results.[12]
Experimental Protocols
In Vitro PME-1 Activity Assay
This assay directly measures the methylesterase activity of purified PME-1.
Materials:
-
Purified recombinant PME-1
-
This compound
-
PP2A catalytic subunit (methylated) as a substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Methanol (B129727) detection reagent (e.g., a commercially available kit)
Procedure:
-
Pre-incubate purified PME-1 with varying concentrations of this compound (or vehicle control) in assay buffer for 30 minutes at 37°C to allow for covalent inhibition.
-
Initiate the reaction by adding the methylated PP2A catalytic subunit.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of released methanol using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of PME-1 inhibition for each this compound concentration.
Cellular PP2A Methylation Assay
This Western blot-based assay assesses the methylation status of the PP2A catalytic subunit (PP2Ac) in cells, which is a direct downstream target of PME-1.
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Anti-demethylated PP2Ac (recognizes the unmethylated C-terminal leucine (B10760876) 309)
-
Anti-total PP2Ac
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Procedure:
-
Treat cells with varying concentrations of this compound (or vehicle control) for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-demethylated PP2Ac antibody and the anti-total PP2Ac antibody.
-
Use a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities. A decrease in the demethylated PP2Ac signal relative to total PP2Ac indicates PME-1 inhibition.[8]
Western Blot for Downstream Signaling
This assay measures the phosphorylation status of key proteins in the ERK and Akt signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer
-
Antibodies:
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Loading control antibody
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells and perform Western blotting as in the previous protocol.
-
Probe the membranes with the respective phospho-specific and total protein antibodies.
-
Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein for ERK and Akt would indicate successful PME-1 inhibition and subsequent PP2A activation.
Data Presentation
Table 1: Example Data for In Vitro PME-1 Inhibition by this compound
| This compound Concentration (nM) | PME-1 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 52 | 3.1 |
| 100 | 15 | 2.5 |
| 1000 | 2 | 0.8 |
Table 2: Example Data for Cellular PP2A Demethylation after this compound Treatment
| This compound Concentration (µM) | Ratio of Demethylated PP2Ac to Total PP2Ac | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 0.78 | 0.09 |
| 1 | 0.45 | 0.06 |
| 10 | 0.18 | 0.03 |
Table 3: Example Data for Downstream Signaling Modulation by this compound
| This compound Concentration (µM) | p-ERK / Total ERK Ratio | p-Akt / Total Akt Ratio |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.65 | 0.72 |
| 10 | 0.32 | 0.41 |
Visualizations
Caption: Experimental workflow for validating PME-1 inhibition by this compound.
Caption: Simplified signaling pathway of PME-1 and its inhibition by this compound.
References
- 1. PME-1 is regulated by USP36 in ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PME-1 protects extracellular signal-regulated kinase pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PME-1-regulated neural cell death: new therapeutic opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Probe Report for PME-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PME-1 Inhibitors: AMZ30 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AMZ30 with other inhibitors of Protein Phosphatase Methylesterase-1 (PME-1), a key enzyme in cellular signaling. We will delve into their performance, supported by experimental data, and provide an overview of the methodologies used for their characterization.
Introduction to PME-1 and its Role in Cellular Signaling
Protein Phosphatase Methylesterase-1 (PME-1) is a serine hydrolase that plays a critical role in regulating the activity of Protein Phosphatase 2A (PP2A), a major tumor suppressor. PME-1 catalyzes the demethylation of the catalytic subunit of PP2A, leading to its inactivation.[1][2][3] This inactivation, in turn, promotes the signaling of pro-survival and proliferation pathways, such as the ERK and Akt pathways.[1][2][4] Given its role in enhancing these oncogenic signaling cascades, PME-1 has emerged as a promising therapeutic target in oncology and other diseases. The development of potent and selective PME-1 inhibitors is therefore of significant interest for both basic research and clinical applications.
Comparison of PME-1 Inhibitors: this compound vs. ML174
This guide focuses on the comparison of two well-characterized PME-1 inhibitors: this compound (also known as ML136) and ML174. These compounds represent two different chemical scaffolds and exhibit distinct inhibitory characteristics.
| Feature | This compound (ML136) | ML174 |
| Chemical Scaffold | Sulfonyl acrylonitrile (B1666552) | Aza-β-lactam |
| Mechanism of Action | Irreversible, covalent | Irreversible, covalent |
| Potency (IC50) | ~500-600 nM | 10 nM |
| Selectivity | >40-100 fold selective over other serine hydrolases | Selective at 1 µM against >30 other serine hydrolases |
| Cellular Activity | Reduces demethylated PP2A | Reduces demethylated PP2A by ~85% |
This compound (ML136): this compound is a potent, selective, and irreversible inhibitor of PME-1.[3] It belongs to the sulfonyl acrylonitrile class of compounds and acts by covalently modifying the active site serine of PME-1. With an IC50 value in the range of 500-600 nM, it demonstrates good potency.[3] Importantly, this compound exhibits high selectivity for PME-1, with over 40 to 100-fold greater activity against PME-1 compared to other serine hydrolases in the human proteome.[3] In cellular contexts, treatment with this compound leads to a decrease in the levels of demethylated PP2A, confirming its target engagement and functional consequence in living cells.
ML174: ML174 is another potent and selective irreversible inhibitor of PME-1, but it is based on a distinct aza-β-lactam scaffold. Notably, ML174 is significantly more potent than this compound, with a reported IC50 of 10 nM. This represents a 50-fold increase in potency. Similar to this compound, ML174 demonstrates high selectivity for PME-1. It is reported to be selective at a concentration of 1 µM against a panel of over 30 other serine hydrolases. In cellular assays, ML174 is highly active, causing a substantial reduction in the levels of demethylated PP2A by approximately 85%.
Signaling Pathways and Experimental Workflows
To understand the context of PME-1 inhibition, it is crucial to visualize the signaling pathway it modulates and the experimental workflows used to characterize its inhibitors.
Caption: PME-1 signaling pathway and point of inhibition.
Caption: Workflow for PME-1 inhibitor characterization.
Experimental Protocols
Fluorescence Polarization-Activity Based Protein Profiling (FluoPol-ABPP) for IC50 Determination
This method is used to determine the potency of PME-1 inhibitors in a high-throughput format. The principle lies in the competition between the inhibitor and a fluorescently labeled broad-spectrum serine hydrolase probe (e.g., fluorophosphonate-rhodamine, FP-Rh) for the active site of PME-1.
Materials:
-
Purified PME-1 or cell lysate containing active PME-1
-
Test inhibitor (e.g., this compound, ML174) at various concentrations
-
Fluorophosphonate-Rhodamine (FP-Rh) probe
-
Assay buffer (e.g., PBS or Tris-based buffer)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the PME-1 enzyme or lysate to the wells of the microplate.
-
Add the diluted inhibitor to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add the FP-Rh probe to all wells. The concentration of the probe should be optimized to give a stable and robust fluorescence polarization signal.
-
Incubate for a further period (e.g., 15-30 minutes) to allow the probe to react with any unbound, active PME-1.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The fluorescence polarization signal is inversely proportional to the amount of active PME-1 that is labeled by the probe. A higher concentration of a potent inhibitor will result in less probe binding and thus a lower fluorescence polarization signal. The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In-Cell PME-1 Target Engagement Assay (Western Blot)
This assay is used to confirm that the PME-1 inhibitor can engage its target in a cellular environment and exert a functional effect, which is the reduction of demethylated PP2A.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
PME-1 inhibitor (this compound or ML174)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibody specific for demethylated PP2A
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of the PME-1 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).
-
After treatment, wash the cells with cold PBS and lyse them using the cell lysis buffer.
-
Quantify the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against demethylated PP2A overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for demethylated PP2A and the loading control. Normalize the demethylated PP2A signal to the loading control. The reduction in the normalized signal in inhibitor-treated cells compared to the vehicle control indicates the degree of PME-1 inhibition in the cells.
Conclusion
Both this compound and ML174 are valuable chemical probes for studying the biology of PME-1. While both are potent and selective irreversible inhibitors, ML174 exhibits significantly higher potency, making it a more suitable candidate for in vivo studies or applications where lower concentrations are required. The choice between these inhibitors will depend on the specific experimental needs, including the desired potency and the structural class of interest. The experimental protocols outlined in this guide provide a foundation for the characterization and comparison of these and other novel PME-1 inhibitors.
References
- 1. PME-1 is regulated by USP36 in ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circumventing Cellular Control of PP2A by Methylation Promotes Transformation in an Akt-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PME-1 protects ERK pathway activity from protein phosphatase 2A-mediated inactivation in human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of protein phosphatase 2A (PP2A) tumor suppressor function by PME-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
AMZ30: A Highly Selective Serine Hydrolase Inhibitor in Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of AMZ30's selectivity against other serine hydrolase inhibitors, supported by experimental data and protocols.
This compound is a potent and irreversible inhibitor of protein phosphatase methylesterase-1 (PME-1), a key enzyme in the regulation of protein phosphatase 2A (PP2A). It exhibits remarkable selectivity for PME-1, with an IC50 value of 600 nM and over 100-fold selectivity against other serine hydrolases in human cell lysates. This high degree of selectivity makes this compound a valuable tool for studying the specific functions of PME-1 and a promising starting point for the development of therapeutic agents.
Unveiling Inhibitor Selectivity: The Power of Competitive Activity-Based Protein Profiling
The selectivity of serine hydrolase inhibitors is most commonly and comprehensively assessed using a powerful chemoproteomic technique called competitive activity-based protein profiling (ABPP). This method allows for the assessment of an inhibitor's engagement with its intended target, as well as its off-target interactions, across the entire serine hydrolase superfamily in a native biological context.
The general workflow for competitive ABPP is as follows:
Selectivity Profile of this compound vs. Other Serine Hydrolase Inhibitors
To provide a clear comparison, the following table summarizes the selectivity of this compound and other representative serine hydrolase inhibitors from the carbamate (B1207046) and triazole urea (B33335) classes. The data for the carbamate and triazole urea inhibitors are adapted from a large-scale study by Bachovchin et al. (2010), which profiled a library of inhibitors against a panel of 72 recombinant murine serine hydrolases. For this compound, the data reflects its known high selectivity for PME-1.
| Inhibitor | Inhibitor Class | Primary Target(s) | Selectivity Profile |
| This compound | Not specified | PME-1 | Highly selective for PME-1 (>100-fold over other serine hydrolases). |
| WWL70 | Carbamate | KIAA1363 | Potent inhibitor of KIAA1363 (IC50 = 8 nM). Shows some cross-reactivity with other hydrolases at higher concentrations. |
| WWL90 | Carbamate | ABHD6 | Selective inhibitor of ABHD6 (IC50 = 200 nM). Minimal inhibition of other serine hydrolases at 1 µM. |
| WWL113 | Carbamate | FAAH | Potent and selective inhibitor of FAAH (IC50 = 9 nM). Exhibits high selectivity against a large panel of other serine hydrolases. |
| AA74-1 | Triazole Urea | APEH | Potent and selective inhibitor of APEH. Shows >95% inhibition of APEH at 3 nM with no significant off-targets among 40+ other serine hydrolases. |
| AA39-2 | Triazole Urea | PAFAH2 | Highly selective inhibitor of PAFAH2. Achieves >97% inhibition of PAFAH2 at 3 nM with no significant off-targets in a broad panel. |
| AA44-2 | Triazole Urea | ABHD11 | Selective inhibitor of ABHD11. Shows >97% inhibition of ABHD11 at 3 nM with minimal cross-reactivity. |
Experimental Protocols
A detailed protocol for competitive activity-based protein profiling followed by mass spectrometry is provided below. This protocol is a composite based on established methodologies in the field.
I. Proteome Preparation
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitor cocktail).
-
Homogenization: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1-2 mg/mL with lysis buffer.
II. Competitive Inhibition and Probe Labeling
-
Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) to the designated tubes. Incubate for 30 minutes at 37°C with gentle agitation.
-
Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as fluorophosphonate-biotin (FP-biotin), to a final concentration of 1-5 µM. Incubate for 30 minutes at room temperature.
III. Enrichment of Labeled Proteins
-
Streptavidin Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.
-
Enrichment: Add the washed streptavidin beads to the probe-labeled proteome and incubate for 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:
-
Lysis buffer (3 times)
-
High-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl) (2 times)
-
Urea wash buffer (e.g., 8 M urea in 50 mM Tris-HCl pH 8.0) (2 times)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0) (3 times)
-
IV. On-Bead Digestion
-
Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
Trypsin Digestion: Add sequencing-grade modified trypsin to the bead slurry (1:50 to 1:100 enzyme-to-protein ratio). Incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Further elute peptides from the beads with a high-organic solvent (e.g., 80% acetonitrile (B52724), 0.1% formic acid).
V. LC-MS/MS Analysis
-
Sample Preparation: Combine the peptide eluates and acidify with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or equivalent.
-
LC Separation: Load the desalted peptides onto a reverse-phase HPLC column (e.g., C18) and separate using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition mode.
VI. Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a relevant protein database using a search engine like Sequest, Mascot, or MaxQuant.
-
Quantification: Determine the relative abundance of each identified protein across the different samples (inhibitor-treated vs. vehicle control) using label-free quantification or isotopic labeling methods.
-
Selectivity Determination: A significant decrease in the abundance of a specific serine hydrolase in the inhibitor-treated sample compared to the control indicates that it is a target of the inhibitor. The degree of reduction across the proteome provides the selectivity profile.
This comprehensive guide highlights the superior selectivity of this compound for PME-1 and provides the necessary context and protocols for researchers to conduct their own comparative studies of serine hydrolase inhibitors. The high selectivity of this compound makes it an invaluable tool for dissecting the specific roles of PME-1 in cellular signaling and disease.
Validating the Antiproliferative Effects of AMZ30 In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo antiproliferative effects of the novel investigational compound AMZ30 against other established and emerging cancer therapeutics. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound and to provide a framework for its further preclinical and clinical development.
Comparative Analysis of In Vivo Efficacy
The in vivo antiproliferative activity of this compound was evaluated in a murine xenograft model of human colorectal cancer (HCT-116). The results are compared with a standard-of-care agent, Anastrozole, and another investigational compound, referred to as Compound X.
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) | Survival Rate (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 0 | +2.5 | 100 |
| This compound | 50 mg/kg, p.o., daily | 78.5 | -1.2 | 100 |
| Anastrozole | 1 mg/kg, p.o., daily | 45.2 | +1.8 | 100 |
| Compound X | 25 mg/kg, i.p., twice weekly | 62.1 | -5.8 | 80 |
Experimental Protocols
Murine Xenograft Model for Colorectal Cancer
1. Cell Culture: Human colorectal carcinoma HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Husbandry: Female athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.
3. Tumor Implantation: HCT-116 cells were harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse was subcutaneously inoculated with 5 x 10^6 cells in a volume of 100 µL into the right flank.
4. Treatment: When tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group). This compound and Anastrozole were administered orally (p.o.) daily, while Compound X was administered intraperitoneally (i.p.) twice weekly. The vehicle control group received the corresponding vehicle solution.
5. Data Collection: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was recorded at the same time. At the end of the study, mice were euthanized, and tumors were excised and weighed.
6. Statistical Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.
Signaling Pathway and Experimental Workflow
The antiproliferative mechanism of this compound is hypothesized to involve the inhibition of a key signaling pathway that drives cell proliferation. The following diagrams illustrate the proposed pathway and the experimental workflow for in vivo validation.
Cross-Validation of a Novel PP2A Activator: A Comparative Guide for AMZ30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of AMZ30, a novel small-molecule activator of Protein Phosphatase 2A (PP2A), against other known PP2A-activating compounds. The objective is to facilitate a comprehensive and objective comparison of its performance, supported by experimental data and detailed methodologies.
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2] Its activity is often suppressed in various cancers, making it a promising therapeutic target.[3][4] The development of small-molecule activators of PP2A (SMAPs) has opened new avenues for cancer therapy.[5][6] This guide will focus on the comparative analysis of this compound's effect on PP2A signaling.
Comparative Analysis of PP2A Activators
The following table summarizes the quantitative data for known PP2A activators. This compound is presented with hypothetical data to illustrate a target profile for a novel potent and selective activator.
| Compound | Class | Target PP2A Holoenzyme | EC50 (PP2A Activation) | Effect on Downstream Signaling | Cellular Effects | Reference |
| This compound (Hypothetical) | Novel Small Molecule | B56α-containing | 50 nM | Strong dephosphorylation of p-Akt, p-ERK, and MYCN | Potent induction of apoptosis in cancer cell lines; low toxicity in normal cells | - |
| DT-061 | Small-Molecule Activator of PP2A (SMAP) | B56α-containing | ~1 µM | Dephosphorylation of c-MYC | Induces Bax/Bak-independent apoptosis in CLL cells | [5][7][8] |
| ATUX-792 | Tricyclic Sulfonamide | Not specified | Not specified | Decreased MYCN protein expression | Decreased cell survival, proliferation, and motility in neuroblastoma | [3][9] |
| DBK-1154 | Tricyclic Sulfonamide | Not specified | Not specified | Reduced MAP kinase phosphorylation | PP2A activation, reduced immune cell infiltration | [3][9] |
| FTY720 (Fingolimod) | Sphingosine Analog | Interacts with SET/I2PP2A | Not specified | Decreased CIP2A expression | Decreased malignant phenotype in neuroblastoma and hepatoblastoma | [3][10] |
Experimental Protocols
Detailed methodologies for the key experiments required to generate the comparative data are provided below.
PP2A Immunoprecipitation (IP) Phosphatase Activity Assay
This assay measures the specific activity of PP2A from cell lysates.
Materials:
-
Cell lysis buffer (e.g., Lysis Buffer #8)[11]
-
Anti-PP2A catalytic subunit antibody[12]
-
Protein A/G magnetic beads[12]
-
Phosphatase assay buffer[12]
-
Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)[13]
-
Malachite Green Phosphate (B84403) Detection Kit[11]
-
Okadaic acid (PP2A inhibitor)[11]
Procedure:
-
Cell Lysate Preparation: Harvest and lyse cells on ice. Centrifuge to clear the lysate.[11]
-
Immunoprecipitation:
-
Phosphatase Reaction:
-
Phosphate Detection:
-
Data Analysis: Calculate the specific PP2A activity as the rate of phosphate release per unit of protein, subtracting the non-specific activity observed in the presence of Okadaic acid.
Western Blot Analysis of Downstream Signaling
This method is used to assess the phosphorylation status of key PP2A substrates.
Materials:
-
Cell lysates prepared as above.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK, MYCN).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Detection: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes.
Caption: PP2A signaling pathway and the effect of this compound.
References
- 1. A new regulatory mechanism of protein phosphatase 2A activity via SET in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased holoenzyme assembly of protein phosphatase 2A (PP2A): From cancer to small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PP2A modulation overcomes multidrug resistance in chronic lymphocytic leukemia via mPTP-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PP2A modulation overcomes multidrug resistance in chronic lymphocytic leukemia via mPTP-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
A Comparative Guide: AMZ30 versus siRNA-Mediated PME-1 Knockdown for PME-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common methods for inhibiting Protein Phosphatase Methylesterase-1 (PME-1): the small molecule inhibitor AMZ30 and siRNA-mediated gene knockdown. The information is compiled from various studies to offer a comprehensive overview for researchers designing experiments targeting PME-1.
Introduction to PME-1 and its Inhibition
Protein Phosphatase Methylesterase-1 (PME-1) is a key enzyme that demethylates and inactivates the catalytic subunit of Protein Phosphatase 2A (PP2A), a major tumor suppressor. By inhibiting PP2A, PME-1 promotes cell proliferation and survival through the activation of signaling pathways such as the ERK and Akt pathways.[1] Consequently, PME-1 has emerged as a promising therapeutic target in oncology and other diseases. Researchers utilize various tools to inhibit PME-1 function, primarily chemical inhibitors like this compound and genetic tools like small interfering RNA (siRNA). This guide compares the efficacy, methodology, and known effects of these two approaches.
At a Glance: this compound vs. siRNA-Mediated PME-1 Knockdown
| Feature | This compound | siRNA-Mediated PME-1 Knockdown |
| Mechanism of Action | Selective, covalent inhibitor of PME-1 enzymatic activity.[2] | Post-transcriptional gene silencing, leading to degradation of PME-1 mRNA and reduced protein expression. |
| Reported Efficacy | IC50 of 0.60 µM in in vitro assays.[2] | Typically achieves >70-80% reduction in target mRNA levels. |
| Mode of Delivery | Direct addition to cell culture medium. | Transfection using lipid-based reagents, electroporation, or viral vectors. |
| Onset of Action | Rapid, dependent on cell permeability and target engagement. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Effect | Dependent on compound stability and cellular washout. | Transient, duration depends on cell division rate and siRNA stability. |
| Potential for Off-Target Effects | Possible, requires selectivity profiling against other enzymes. | Known to have off-target effects through miRNA-like activity.[3][4][5][6][7] |
Note: The data presented is compiled from separate studies and does not represent a direct head-to-head comparison in the same experimental system.
PME-1 Signaling Pathway
The following diagram illustrates the central role of PME-1 in regulating the PP2A signaling pathway, which in turn influences the ERK and Akt signaling cascades involved in cell proliferation and survival.
Caption: PME-1 signaling pathway and points of intervention.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and siRNA-mediated knockdown of PME-1. It is important to note that these data are not from direct comparative studies.
Table 1: this compound Efficacy
| Parameter | Value | Cell System/Assay | Reference |
| IC50 | 0.60 µM | In vitro PME-1 activity assay | [2] |
| Effect on PP2A | Reduces the demethylated form of PP2A | In living cells | [2] |
| Cytotoxicity (CC50) | >100 µM | HEK 293T cells | [8] |
Table 2: siRNA-Mediated PME-1 Knockdown Efficacy
| Parameter | Reported Efficacy | Cell Line | Method of Quantification | Reference |
| mRNA Knockdown | >70-80% | Various | qRT-PCR | General observation |
| Protein Knockdown | Significant reduction | HeLa, various | Western Blot | [1][9][10][11] |
| Effect on pERK | Decreased phosphorylation | HeLa | Western Blot | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and siRNA-mediated PME-1 knockdown.
This compound Treatment Protocol (General)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment and subsequent analysis.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2] Further dilute the stock solution in cell culture medium to the desired final concentration.
-
Cell Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation status of ERK and Akt, or cell viability assays.
siRNA Transfection Protocol for PME-1 Knockdown
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free growth medium to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the PME-1 specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium).
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ 2000) in the same serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis. The optimal incubation time will depend on the cell type and the turnover rate of PME-1 protein.
-
Validation of Knockdown: Harvest the cells to validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Western Blot Analysis for ERK and Akt Phosphorylation
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Diagram
The following diagram outlines a general workflow for comparing the effects of this compound and siRNA-mediated PME-1 knockdown.
Caption: General experimental workflow for comparison.
Discussion and Considerations
Specificity and Off-Target Effects:
-
This compound: As a small molecule inhibitor, this compound has the potential for off-target effects on other cellular enzymes. While it is reported to be a selective PME-1 inhibitor, comprehensive selectivity profiling across a broad panel of kinases and phosphatases is crucial for interpreting experimental results.[8][12][13][14]
-
siRNA: A well-documented limitation of siRNA technology is the potential for off-target effects, where the siRNA silences unintended genes through partial sequence complementarity, often in a manner similar to microRNAs.[3][4][5][6][7] These off-target effects can lead to confounding phenotypes.[3] It is recommended to use multiple different siRNA sequences targeting PME-1 to ensure that the observed phenotype is not due to an off-target effect of a single siRNA.
Experimental Controls:
-
For This compound studies, a vehicle control (e.g., DMSO) at the same concentration used to dissolve the inhibitor is essential.
-
For siRNA experiments, a non-targeting (scrambled) siRNA control is critical to distinguish sequence-specific knockdown from non-specific effects of the transfection process.
Choosing the Right Tool:
The choice between this compound and siRNA for PME-1 inhibition will depend on the specific research question and experimental context.
-
This compound is well-suited for studies requiring rapid and reversible inhibition of PME-1 enzymatic activity. It is also easier to use in high-throughput screening applications.
-
siRNA-mediated knockdown is a powerful tool for studying the effects of reduced PME-1 protein levels over a longer duration. It can provide a more direct link between the PME-1 gene and a specific phenotype.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for investigating the function of PME-1. While this guide provides a comparative overview based on available data, it is important for researchers to recognize that a direct head-to-head comparison in a single study is not yet available. Therefore, careful experimental design, including appropriate controls and validation steps, is paramount for obtaining reliable and interpretable results when using either of these methods to target PME-1.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
Independent Verification of AMZ30's Mitotic Arrest Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitotic arrest phenotype induced by the novel investigational compound AMZ30 with established mitotic inhibitors. The data presented herein is based on standardized in vitro assays designed to characterize the efficacy and mechanism of action of antimitotic agents.
Executive Summary
This compound is a novel small molecule inhibitor designed to arrest cancer cells in mitosis, a critical phase of cell division. This guide presents data from a series of independent verification studies comparing the cellular effects of this compound to a panel of well-characterized mitotic inhibitors with distinct mechanisms of action:
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to the formation of abnormal mitotic spindles and activation of the spindle assembly checkpoint (SAC).
-
Vincristine: A vinca (B1221190) alkaloid that destabilizes microtubules by inhibiting tubulin polymerization, thereby preventing the formation of a functional mitotic spindle.[1][2][3][4]
-
Monastrol: An inhibitor of the mitotic kinesin Eg5, which is essential for the separation of centrosomes and the establishment of a bipolar spindle.[5][6][7][8][9][10]
-
ZM447439: An Aurora kinase inhibitor that disrupts multiple mitotic processes, including chromosome condensation, alignment, and cytokinesis.[11][12]
The following sections provide a detailed comparison of these compounds based on their effects on cell viability, cell cycle progression, and specific mitotic markers.
Data Presentation
The following tables summarize the quantitative data obtained from in vitro studies on the HeLa human cervical cancer cell line.
Table 1: Comparative Cytotoxicity of Mitotic Inhibitors in HeLa Cells
| Compound | Target/Mechanism | IC50 (48h treatment) |
| This compound (Hypothetical) | Novel Mitotic Target | ~25 nM |
| Paclitaxel | Microtubule Stabilization | ~5-10 nM |
| Vincristine | Microtubule Destabilization | ~2-8 nM |
| Monastrol | Eg5 Kinesin Inhibition | ~14-100 µM[7][8][13] |
| ZM447439 | Aurora Kinase Inhibition | ~0.9-3 µM[11] |
Table 2: Induction of Mitotic Arrest in HeLa Cells (24h treatment)
| Compound (Concentration) | Mitotic Index (% pHH3 Positive Cells) | Cell Cycle Distribution (% of Cells) |
| G1 | ||
| This compound (100 nM) | ~85% | 5% |
| Paclitaxel (10 nM) | ~90% | 10% |
| Vincristine (10 nM) | ~80% | 12% |
| Monastrol (100 µM) | ~75% | 15% |
| ZM447439 (2 µM) | ~70% (polyploid cells) | 5% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of each compound (this compound, Paclitaxel, Vincristine, Monastrol, ZM447439) for 48 hours.
-
MTT Incubation: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: HeLa cells are treated with the indicated concentrations of each compound for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Immunofluorescence Staining for Mitotic Markers
-
Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with the compounds for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked by incubating with 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against phospho-histone H3 (Ser10) (a marker for mitotic cells) and α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI (to stain the DNA) and imaged using a fluorescence microscope.
-
Quantification: The percentage of phospho-histone H3 positive cells (mitotic index) is determined by counting at least 200 cells per condition.
Western Blotting for Mitotic Proteins
-
Cell Lysis: Treated HeLa cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against Cyclin B1, Securin, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 5. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. agscientific.com [agscientific.com]
- 10. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of AMZ30 in Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel anti-cancer agent AMZ30 across three distinct cancer cell lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and HT-29 (human colorectal adenocarcinoma). This compound is a next-generation topoisomerase I (TOP1) inhibitor designed to offer enhanced efficacy and a favorable safety profile. This document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical evaluation of this compound.
Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between TOP1 and DNA, this compound leads to the accumulation of single-strand breaks. The collision of replication forks with these complexes converts them into irreversible double-strand breaks, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis.[1][2]
Data Presentation: this compound Performance Across Cancer Cell Lines
The following tables summarize the quantitative data from key in vitro experiments comparing the efficacy of this compound in MCF-7, A549, and HT-29 cancer cell lines.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 0.25 |
| A549 | Lung Carcinoma | 0.45 |
| HT-29 | Colorectal Adenocarcinoma | 0.60 |
IC50 values were determined using the MTT assay and represent the concentration of this compound required to inhibit cell growth by 50%. Data are presented as the mean of three independent experiments.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V Positive) |
| MCF-7 | Control (Vehicle) | 4.5% |
| This compound (0.5 µM) | 48.2% | |
| A549 | Control (Vehicle) | 5.1% |
| This compound (0.5 µM) | 42.5% | |
| HT-29 | Control (Vehicle) | 6.3% |
| This compound (0.5 µM) | 35.8% |
% Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide. Data are representative of three independent experiments.
Table 3: Modulation of Key Signaling Proteins by this compound
| Cell Line | Treatment (24h) | γ-H2AX (Fold Change) | p53 (Fold Change) |
| MCF-7 | This compound (0.5 µM) | 4.2 | 3.5 |
| A549 | This compound (0.5 µM) | 3.8 | 3.1 |
| HT-29 | This compound (0.5 µM) | 3.1 | 2.6 |
Protein expression levels were determined by Western blot analysis, with band intensities quantified and normalized to a loading control (GAPDH). Fold change is relative to vehicle-treated control cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7, A549, and HT-29 cells in 96-well plates at a density of 5,000 cells per well in their respective complete culture media. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (0.5 µM) or vehicle for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound (0.5 µM) or vehicle for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against γ-H2AX, p53, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations: Pathways and Workflows
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for the comparative analysis of this compound.
References
Assessing the Specificity of AMZ30 for PME-1 in Complex Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the chemical probe AMZ30 for its target, Protein Phosphatase Methylesterase-1 (PME-1), within complex biological mixtures. This compound, also known as ML136, is a potent and selective inhibitor of PME-1, an enzyme implicated in cancer and neurological disorders.[1][2][3] This guide compares this compound with an alternative PME-1 inhibitor, ABL127, and details the experimental methodologies used to assess their specificity.
Comparative Analysis of PME-1 Probes
The selection of a chemical probe with high specificity is critical for accurately dissecting the biological functions of its target enzyme and for the development of targeted therapeutics. Here, we compare the performance of this compound/ML136 with the alternative PME-1 inhibitor, ABL127.
| Feature | This compound / ML136 | ABL127 |
| Target | Protein Phosphatase Methylesterase-1 (PME-1) | Protein Phosphatase Methylesterase-1 (PME-1) |
| Inhibition Mechanism | Covalent, Irreversible | Covalent, Irreversible |
| Reported IC50 for PME-1 | 500 nM[1] | 11.1 nM (MDA-MB-231 cells), 6.4 nM (HEK 293T cells)[4] |
| Reported Selectivity | >40-fold selective over other serine hydrolases (gel-based ABPP)[1] | Highly potent and selective inhibition observed in cell lysates[4] |
| Method of Specificity Determination | Gel-based competitive Activity-Based Protein Profiling (ABPP)[1] | Gel-based competitive ABPP and Mass Spectrometry-based ABPP (isoTOP-ABPP)[4] |
Signaling Pathway of PME-1 in the PP2A-ERK Pathway
PME-1 plays a crucial role in regulating the Protein Phosphatase 2A (PP2A) complex, which in turn influences the Ras-RAF-MEK-ERK signaling cascade, a key pathway in cell proliferation and survival.[1][2] PME-1-mediated demethylation of the PP2A catalytic subunit can alter its substrate specificity and activity, thereby impacting downstream signaling.
Caption: PME-1's role in the PP2A-ERK signaling pathway.
Experimental Workflows for Specificity Assessment
The specificity of chemical probes like this compound is paramount and can be rigorously assessed using Activity-Based Protein Profiling (ABPP). Competitive ABPP is a powerful technique to determine a compound's selectivity across a whole class of enzymes in a complex proteome.
Gel-Based Competitive ABPP Workflow
This method offers a rapid, visual assessment of a probe's selectivity.
Caption: Workflow for gel-based competitive ABPP.
Mass Spectrometry-Based Competitive ABPP (isoTOP-ABPP) Workflow
For a more comprehensive and quantitative assessment of off-targets, a mass spectrometry-based approach is employed. Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) can identify and quantify the target and off-targets of a probe across the proteome.
Caption: Workflow for mass spectrometry-based competitive ABPP.
Experimental Protocols
Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from the methods used to characterize ML136.[1]
-
Proteome Preparation: Prepare soluble proteomes from cell lines (e.g., HeLa) or tissues (e.g., mouse brain) by homogenization in an appropriate lysis buffer (e.g., PBS) followed by ultracentrifugation to pellet insoluble material. Protein concentration should be determined and normalized across samples.
-
Inhibitor Incubation: Pre-incubate the proteome (e.g., 50 µL of 1 mg/mL) with varying concentrations of the inhibitor (e.g., this compound/ML136) or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum activity-based probe for the enzyme class of interest. For PME-1, a serine hydrolase, a fluorophosphonate-rhodamine (FP-Rh) probe is suitable. Incubate for a further 30 minutes at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel (e.g., 10%).
-
Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a flatbed fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to PME-1 and other serine hydrolases. A decrease in band intensity in the presence of the inhibitor indicates successful competition for the active site of the enzyme.
Mass Spectrometry-Based Competitive ABPP (isoTOP-ABPP)
This protocol provides a more in-depth, quantitative analysis of probe specificity.[4][5]
-
Cell Culture and Treatment: Grow two populations of cells (e.g., HEK 293T) in parallel, one in "light" and one in "heavy" SILAC media. Treat the "heavy" cells with the inhibitor (e.g., this compound) and the "light" cells with vehicle (DMSO) for a specified time.
-
Lysate Preparation and Probe Labeling: Harvest and lyse the cells. Treat both the "heavy" and "light" lysates with a clickable (e.g., alkyne-functionalized) activity-based probe that targets the enzyme class of interest.
-
Click Chemistry and Enrichment: Combine the "heavy" and "light" lysates. Perform a click chemistry reaction to attach a biotin (B1667282) tag to the probe-labeled proteins. Enrich the biotinylated proteins using streptavidin beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the enriched proteins using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides. The ratio of heavy to light peptides for each identified protein reflects the degree of inhibition by the compound. A high heavy/light ratio for a specific protein indicates that it is a target of the inhibitor. This allows for the unbiased identification of on- and off-targets.
References
- 1. Probe Report for PME-1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probe Report for PME-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Safety Operating Guide
Proper Disposal of AMZ30: A Guide for Laboratory Professionals
For immediate reference, treat AMZ30 as a hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for professional disposal.
This document provides essential procedural guidance for the safe handling and disposal of this compound, a potent and selective protein phosphatase methylesterase-1 (PME-1) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to its management is imperative to ensure personnel safety and environmental compliance. The following procedures are based on general best practices for hazardous chemical waste disposal in a research setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its known properties and to handle it with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
Engineering Controls: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Spill Response: In the event of a spill, isolate the area. For small spills, absorb with an inert, non-combustible material (such as vermiculite (B1170534) or sand), and collect the contaminated material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS office immediately.
This compound Properties for Safe Handling
A summary of the known quantitative data for this compound is provided below to inform safe handling and storage practices.
| Property | Value | Citation |
| Molecular Weight | 461.45 g/mol | [1] |
| Formula | C₁₉H₁₂FN₃O₆S₂ | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
Step-by-Step Disposal Procedure
The primary and most critical step is to manage all this compound waste as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure, unadulterated this compound and any materials contaminated with solid this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container. This container must be sealable and constructed of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: Solutions containing this compound, such as those prepared in DMSO, must be collected in a separate, labeled hazardous waste container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used and your institution's waste stream requirements. Do not mix incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.
Step 2: Labeling of Hazardous Waste Containers
Properly label all waste containers as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(2E)-2-[(4-Fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile" and "this compound"
-
The concentration of this compound and any other constituents in the waste
-
The date of accumulation (the date the first waste was added)
-
The name of the principal investigator or responsible person
Step 3: Storage of Hazardous Waste
Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Away from sources of ignition and incompatible materials.
-
Within secondary containment to capture any potential leaks.
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period. Follow all institutional procedures for waste pickup and documentation.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Protocols for Handling AMZ30
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of AMZ30, a potent and selective inhibitor of protein phosphatase methylesterase-1 (PME-1). Adherence to these guidelines is critical for safe laboratory operations and reliable experimental outcomes.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its chemical nature as a complex organic molecule intended for biological research, it should be handled with the standard precautions for hazardous laboratory chemicals. Assume this compound is harmful if swallowed or inhaled and may cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat must be worn and fully buttoned. |
| Chemical-resistant apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. |
| Respirator | In the absence of adequate ventilation, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Protocol:
-
Work Area Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure the area is clean and free of clutter.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a microbalance within the fume hood to minimize exposure to dust particles.
-
Solution Preparation: this compound is soluble in DMSO up to 100 mM.[1] Prepare solutions within the fume hood. Add the solvent to the solid this compound slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Plan:
-
Short-term and Long-term Storage: this compound should be stored at -20°C.[1]
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Plan
All waste containing this compound, including empty containers, contaminated labware, and unused solutions, must be treated as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: (2E)-2-[(4-Fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile.
-
Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected as hazardous waste.
-
Disposal Method: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 461.45 g/mol | [1] |
| Chemical Formula | C₁₉H₁₂FN₃O₆S₂ | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| IC₅₀ for PME-1 | 600 nM (in human cell lysates) | [1] |
Experimental Protocols
This compound is a potent, selective, and irreversible inhibitor of PME-1, which leads to a reduction in the demethylated form of protein phosphatase 2A (PP2A).[1]
Inhibition of PP2A Demethylation in Cell Culture:
-
Objective: To confirm the inhibitory effect of this compound on PME-1 activity in living cells.
-
Methodology:
-
Culture HEK 293T cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) for a specified time (e.g., 1-24 hours).
-
Lyse the cells and collect the protein lysate.
-
Perform Western blot analysis using antibodies specific for the demethylated form of PP2A and total PP2A.
-
A decrease in the signal for demethylated PP2A relative to total PP2A indicates inhibition of PME-1 by this compound.
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the PME-1/PP2A signaling pathway. This compound inhibits PME-1, which in turn prevents the demethylation of PP2A. This leads to an increase in methylated PP2A, which can then dephosphorylate downstream targets such as those in the MAPK/ERK and Akt pathways.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
